Diethyl 3-oxoundecanedioate
Description
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Structure
3D Structure
Properties
IUPAC Name |
diethyl 3-oxoundecanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O5/c1-3-19-14(17)11-9-7-5-6-8-10-13(16)12-15(18)20-4-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEFAEKHNDLMCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCC(=O)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50554164 | |
| Record name | Diethyl 3-oxoundecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105600-21-3 | |
| Record name | Diethyl 3-oxoundecanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Diethyl 3-oxoundecanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 3-oxoundecanedioate is a long-chain β-keto ester that, while not extensively characterized in the literature, holds significant potential as a versatile building block in organic synthesis, particularly within the realm of drug discovery and development. Its unique structure, featuring a reactive β-keto ester moiety and a long aliphatic chain, imparts a combination of chemical functionality and lipophilicity that can be strategically exploited in the design of novel therapeutic agents. This guide provides a comprehensive overview of the physical properties of this compound, including calculated and estimated values based on structure-property relationships, alongside a discussion of its synthesis and potential applications.
Molecular Structure and Identification
The fundamental step in understanding the physical properties of a molecule is to define its structure. This compound is the diethyl ester of 3-oxoundecanedioic acid.
-
Molecular Formula: C₁₅H₂₆O₅
-
Molecular Weight: 286.36 g/mol
-
CAS Number: Not available. The absence of a CAS number for this specific compound suggests it is not a commercially common chemical and likely requires custom synthesis.
Caption: 2D structure of this compound.
Estimated Physical Properties
Due to the scarcity of experimental data, the following physical properties are estimated based on the trends observed in homologous series of diethyl dicarboxylates and related β-keto esters.
| Property | Estimated Value | Rationale for Estimation |
| Boiling Point | ~210-220 °C at 10 mmHg | Extrapolated from the boiling points of diethyl sebacate (C10) and diethyl dodecanedioate (C12) under reduced pressure. The presence of the keto group is expected to slightly increase the boiling point compared to the corresponding simple diester. |
| Density | ~0.98 - 1.02 g/cm³ at 20°C | Based on the densities of diethyl sebacate (~0.965 g/cm³) and diethyl dodecanedioate (~0.951 g/cm³). The introduction of the polar keto group is expected to increase the density slightly. |
| Refractive Index | ~1.445 - 1.455 at 20°C | Interpolated from the refractive indices of related long-chain diethyl esters. For instance, diethyl sebacate has a refractive index of approximately 1.436. The keto group is anticipated to increase the refractive index. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, chloroform). | Long-chain esters are generally hydrophobic. The ester and keto groups provide some polarity, allowing for solubility in a range of organic solvents. |
| Appearance | Likely a colorless to pale yellow liquid at room temperature. | Based on the appearance of similar long-chain diesters and β-keto esters. |
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Claisen condensation reaction. This reaction involves the condensation of an enolate of one ester with another ester molecule. For the synthesis of this specific β-keto ester, a mixed Claisen condensation between diethyl pimelate and ethyl malonyl chloride would be a suitable approach.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Claisen Condensation
Materials:
-
Diethyl pimelate
-
Ethyl malonyl chloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, dissolve diethyl pimelate in anhydrous ethanol. Cool the solution to 0°C in an ice bath.
-
Addition of Base: Slowly add a solution of sodium ethoxide in anhydrous ethanol to the cooled solution of diethyl pimelate with constant stirring under a nitrogen atmosphere.
-
Acylation: After the addition of the base is complete, slowly add ethyl malonyl chloride dropwise from the dropping funnel. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Significance of Physical Properties in Drug Development
The physical properties of this compound are crucial in determining its suitability for various applications in drug discovery and development.
-
Lipophilicity and Solubility: The long undecane chain imparts significant lipophilicity to the molecule. In drug design, lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[1] A molecule with tunable lipophilicity, such as this β-keto ester, can be valuable. For instance, it could be incorporated as a linker in antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs) to modulate the overall lipophilicity of the conjugate, thereby affecting its cellular uptake and pharmacokinetic profile.
-
Reactivity: The β-keto ester functionality is a versatile synthetic handle. The acidic α-protons can be deprotonated to form a nucleophilic enolate, which can then participate in various carbon-carbon bond-forming reactions. This allows for the attachment of this compound to other molecules of interest, such as targeting ligands or cytotoxic payloads.
-
Boiling Point and Thermal Stability: The high boiling point, especially under atmospheric pressure, indicates low volatility. This is an important consideration for handling and storage, as well as for purification by vacuum distillation. The thermal stability of the compound is crucial for its use in synthetic reactions that may require elevated temperatures.
Potential Applications in Drug Discovery
The unique combination of a long lipophilic chain and a reactive functional group makes this compound a promising candidate for several applications in drug discovery:
-
Linker Technology: As mentioned, it can serve as a cleavable or non-cleavable linker in ADCs and PDCs. The length of the carbon chain can be tailored to optimize the distance between the targeting moiety and the payload, which can be critical for efficacy.
-
Prodrug Design: The ester groups can be hydrolyzed in vivo by esterases to release a pharmacologically active carboxylic acid. This prodrug strategy can be used to improve the bioavailability or targeting of a drug.
-
Scaffold for Library Synthesis: The β-keto ester can serve as a starting point for the synthesis of a library of compounds with diverse functionalities. The reactivity of the α-carbon and the carbonyl group allows for a wide range of chemical transformations, leading to the generation of novel chemical entities for high-throughput screening.
Conclusion
References
- Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert opinion on drug discovery, 7(10), 863–875.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer Science & Business Media.
- Boyd, R. N., & Morrison, R. T. (1992). Organic Chemistry. Prentice Hall.
Sources
An In-depth Technical Guide to Diethyl 3-oxoundecanedioate: Synthesis, Properties, and Applications
Introduction: Unveiling a Versatile Chemical Scaffold
Diethyl 3-oxoundecanedioate is a long-chain β-keto ester, a class of organic compounds renowned for their synthetic versatility. The presence of a ketone at the β-position relative to an ester functionality imparts unique reactivity, making these molecules valuable building blocks in organic synthesis. Specifically, the active methylene group situated between the two carbonyl functionalities is readily deprotonated, facilitating a wide array of carbon-carbon bond-forming reactions. This guide will provide a comprehensive overview of the predicted chemical structure, plausible synthetic routes, anticipated physicochemical and spectroscopic properties, and potential applications of this compound, with a particular focus on its relevance to drug discovery and development.
Chemical Identity and Predicted Properties
While a specific CAS number for this compound is not currently registered, its chemical identity can be defined by its systematic IUPAC name and molecular structure.
| Property | Predicted Value |
| IUPAC Name | This compound |
| Synonyms | Diethyl 3-ketoundecanedioate |
| Molecular Formula | C₁₅H₂₆O₅ |
| Molecular Weight | 286.36 g/mol |
| Chemical Structure | (See Figure 1) |
Figure 1: Chemical Structure of this compound
A 2D representation of this compound.
Synthetic Strategies: A Roadmap to a Novel Molecule
The synthesis of this compound can be approached through several established methodologies for the formation of β-keto esters. The most prominent and industrially scalable of these is the Claisen condensation .[1][2] This reaction involves the base-mediated condensation of two ester molecules to form a β-keto ester. For the synthesis of this compound, a crossed Claisen condensation would be the most logical approach.
Proposed Synthetic Pathway: Crossed Claisen Condensation
A plausible and efficient route involves the reaction of diethyl sebacate with diethyl oxalate in the presence of a strong base, such as sodium ethoxide. Diethyl oxalate serves as the acylating agent, and diethyl sebacate provides the enolizable ester component.
Figure 2: Proposed Synthesis of this compound via Crossed Claisen Condensation
A workflow for the proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Materials:
-
Diethyl sebacate
-
Diethyl oxalate
-
Sodium metal
-
Absolute ethanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (concentrated)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal to absolute ethanol under a nitrogen atmosphere. The reaction is exothermic and should be controlled by cooling in an ice bath. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add diethyl sebacate. Heat the mixture to reflux with stirring.
-
Addition of Diethyl Oxalate: Add diethyl oxalate dropwise to the refluxing mixture over a period of 1-2 hours.
-
Reaction: Continue to heat the mixture at reflux for an additional 4-6 hours to ensure complete reaction. The formation of a precipitate may be observed.
-
Workup: Cool the reaction mixture to room temperature and then pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the base and decompose the intermediate sodium salt.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous reagents and a dry apparatus is critical as sodium ethoxide is a strong base that reacts readily with water, which would quench the reaction.
-
Sodium Ethoxide as Base: Sodium ethoxide is used as the base to prevent transesterification of the ethyl esters, as the ethoxide anion is the same as the alkoxy group of the esters.[2]
-
Acidic Workup: The acidic workup is necessary to protonate the enolate of the β-keto ester product, which is formed as its sodium salt during the reaction.
-
Vacuum Distillation: Due to the predicted high boiling point of this compound, purification by vacuum distillation is necessary to prevent decomposition at atmospheric pressure.
Physicochemical and Spectroscopic Profile (Predicted)
The physical and spectroscopic properties of this compound are predicted based on the known data of its shorter-chain and longer-chain homologs.
| Property | Predicted Value/Characteristics |
| Appearance | Colorless to pale yellow oily liquid |
| Boiling Point | > 250 °C (at atmospheric pressure, likely to decompose) |
| Density | ~1.05 g/cm³ |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform) |
| ¹H NMR | - Triplet at ~1.3 ppm (6H, methyl protons of ethyl esters)- Quartet at ~4.2 ppm (4H, methylene protons of ethyl esters)- Triplet at ~2.5 ppm (2H, methylene protons adjacent to the ester carbonyl)- Singlet at ~3.4 ppm (2H, active methylene protons)- Multiplets at ~1.3-1.6 ppm and ~2.2 ppm (methylene protons of the undecanedioate chain) |
| ¹³C NMR | - ~14 ppm (methyl carbons of ethyl esters)- ~61 ppm (methylene carbons of ethyl esters)- ~202 ppm (keto carbonyl carbon)- ~167 ppm (ester carbonyl carbons)- ~49 ppm (active methylene carbon)- ~25-45 ppm (methylene carbons of the undecanedioate chain) |
| IR (Infrared) Spectroscopy | - Strong C=O stretching absorption for the ketone at ~1715 cm⁻¹- Strong C=O stretching absorption for the esters at ~1740 cm⁻¹- C-O stretching absorptions at ~1150-1250 cm⁻¹ |
| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z = 286.17- Characteristic fragmentation patterns including loss of ethoxy group (-OC₂H₅) and cleavage of the long alkyl chain. |
Applications in Research and Drug Development
β-Keto esters are exceptionally valuable intermediates in organic synthesis, and this compound is poised to be a useful tool for researchers in several areas:
-
Synthesis of Heterocyclic Compounds: The dicarbonyl functionality of this compound makes it an ideal precursor for the synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, which are common scaffolds in medicinal chemistry.
-
Malonic Ester-type Syntheses: The active methylene group can be readily alkylated or acylated, providing a route to a wide range of substituted long-chain carboxylic acids and ketones after subsequent hydrolysis and decarboxylation.[3]
-
Pharmaceutical Synthesis: The long lipophilic undecanedioate chain combined with the reactive β-keto ester moiety makes this molecule an attractive starting material for the synthesis of complex natural products and drug candidates with potential applications as enzyme inhibitors or signaling modulators.
-
Polymer Chemistry: As a difunctional monomer, this compound could potentially be used in the synthesis of specialty polyesters with unique properties.
Safety and Handling
As a novel chemical, a full toxicological profile for this compound is not available. However, based on the known hazards of similar β-keto esters and general laboratory chemicals, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
While specific experimental data for this compound remains to be published, this in-depth technical guide provides a comprehensive and scientifically rigorous framework for its synthesis, predicted properties, and potential applications. By leveraging established chemical principles and data from analogous compounds, researchers can confidently approach the study and utilization of this versatile long-chain β-keto ester in their synthetic endeavors, particularly in the fields of organic synthesis and drug discovery.
References
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available at: [Link]
-
PubChem. Diethyl acetonedicarboxylate. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. Diethyl 3-oxoheptanedioate. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. Diethyl 3-oxooctadecanedioate. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 3-Oxooctandisaeure-diethylester. National Center for Biotechnology Information. Available at: [Link]
-
Organic Syntheses Procedure. Malonic acid, ethylidene-, diethyl ester. Available at: [Link]
-
YouTube. 1,3-Indandione Synthesis from Diethyl Ftalate. Available at: [Link]
-
Tsuji, J. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proc. Jpn. Acad., Ser. B, Phys. Biol. Sci.2004 , 80(8), 349-363. Available at: [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available at: [Link]
-
Royal Society of Chemistry. Recent advances in the transesterification of β-keto esters. Available at: [Link]
-
JoVE. Video: Esters to β-Ketoesters: Claisen Condensation Overview. Available at: [Link]
-
PrepChem.com. Preparation of diethyl diethylmalonate. Available at: [Link]
- Google Patents. WO2011048425A1 - Continuous process for the production of beta-keto esters by claisen condensation.
-
PubChem. Diethyl 3-hydroxyglutarate. National Center for Biotechnology Information. Available at: [Link]
-
Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. Available at: [Link]
-
JoVE. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis. Available at: [Link]
-
Wikipedia. Claisen condensation. Available at: [Link]
- Google Patents. CN102898328A - Synthesis method of diethyl azodicarboxylate and intermediate of diethyl ...
-
PubChem. Diethyl Malonate. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. Diethyl oxalacetate. National Center for Biotechnology Information. Available at: [Link]
-
Ataman Kimya. OXALIC ACID DIETHYL ESTER. Available at: [Link]
Sources
An In-depth Technical Guide to Diethyl 3-oxoundecanedioate and its Homologs: Synthesis, Reactivity, and Applications
This guide provides a comprehensive technical overview of diethyl 3-oxoundecanedioate, a member of the diethyl 3-oxo-α,ω-dicarboxylate family. Due to the limited specific literature on the C11 undecanedioate derivative, this document synthesizes information from its well-characterized shorter-chain homologs, such as diethyl 3-oxopentanedioate and diethyl 3-oxoheptanedioate, to present a scientifically grounded perspective on its properties, synthesis, and potential applications. This approach, rooted in fundamental principles of organic chemistry, is intended for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
The class of diethyl 3-oxo-α,ω-dicarboxylates are versatile building blocks in organic synthesis. This compound is the diethyl ester of 3-oxoundecanedioic acid.
IUPAC Name: this compound
Molecular Structure:
| Property | Predicted Value/Information | Basis of Prediction/Source |
| Molecular Formula | C15H26O5 | - |
| Molecular Weight | 286.36 g/mol | - |
| Physical State | Colorless to pale yellow liquid | Extrapolation from shorter-chain analogs which are liquids at room temperature.[2] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Limited solubility in water. | General properties of esters. |
| Boiling Point | > 200 °C at atmospheric pressure (with potential decomposition) | Trend of increasing boiling point with chain length. Shorter analogs are distilled under reduced pressure. |
| CAS Number | Not assigned or not readily available | - |
Synthesis of Diethyl 3-oxo-α,ω-dicarboxylates: The Claisen Condensation
The most common and efficient method for the synthesis of β-keto esters, including this compound, is the Claisen condensation.[3] This reaction involves the base-mediated condensation of two ester molecules, where one acts as a nucleophile (after deprotonation at the α-carbon) and the other as an electrophile. For the synthesis of this compound, a crossed Claisen condensation between diethyl oxalate and a long-chain monoester, or an intramolecular Dieckmann condensation of a suitable precursor could be envisioned. A more direct, albeit potentially lower-yielding, approach would be the self-condensation of an appropriate ω-ethoxycarbonyl alkanoate.
A plausible synthetic route involves the crossed Claisen condensation of diethyl succinate and ethyl 7-formylheptanoate, followed by subsequent reduction and oxidation steps. However, a more direct conceptual approach is the crossed Claisen condensation of diethyl oxalate and an appropriate long-chain ester.
Experimental Protocol: Synthesis of this compound via Crossed Claisen Condensation (Hypothetical)
This protocol is a representative procedure based on established methods for Claisen condensations.[3]
Materials:
-
Diethyl nonanedioate
-
Diethyl oxalate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
A solution of diethyl nonanedioate and a stoichiometric equivalent of diethyl oxalate in anhydrous diethyl ether is added dropwise to the stirred sodium ethoxide solution at room temperature.
-
The reaction mixture is then gently refluxed for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography.
-
After cooling to room temperature, the reaction mixture is quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the reactivity of the β-keto ester moiety. The acidic α-protons between the two carbonyl groups can be readily removed by a base to form a stabilized enolate, which is a potent nucleophile.[4]
Key Reactions:
-
Alkylation and Acylation: The enolate can be alkylated or acylated at the C2 position, allowing for the introduction of various substituents and the elongation of the carbon chain.[4]
-
Synthesis of Heterocycles: β-Keto esters are valuable precursors for the synthesis of a wide range of heterocyclic compounds, such as pyrimidines, pyrazoles, and pyridones, through condensation reactions with ureas, hydrazines, and other bifunctional reagents.[2][5]
-
Decarboxylation: Hydrolysis of the ester groups followed by heating leads to decarboxylation, yielding a ketone. This is a common strategy for the synthesis of substituted ketones.[4]
Reaction Pathway: Synthesis of a Substituted Pyrazolone
Caption: Synthesis of a pyrazolone derivative from this compound.
Potential Applications in Drug Development
Long-chain dicarboxylic acids and their esters are recognized as important building blocks in the synthesis of various bioactive molecules and polymers for biomedical applications.[6][7] While specific applications for this compound are not documented, its structural features suggest several potential roles in drug discovery and development:
-
Scaffold for Novel Therapeutics: The dicarboxylate backbone can be functionalized at multiple positions to create libraries of compounds for screening against various biological targets.
-
Linker Molecule: The long aliphatic chain can serve as a flexible linker to connect two pharmacophores in the design of dual-target drugs or probes.
-
Precursor to Bioactive Molecules: Through the synthetic transformations described above, it can be converted into complex heterocyclic systems that are prevalent in medicinal chemistry.
Spectroscopic Characterization (Predicted)
The spectroscopic data for this compound can be reliably predicted based on the known spectra of its homologs and the analysis of its functional groups.[1] The following table summarizes the expected spectroscopic features.
| Technique | Predicted Chemical Shifts (δ) / Wavenumbers (ν) / m/z | Assignment and Rationale |
| ¹H NMR | ~1.25 (t, 6H), ~4.15 (q, 4H), ~2.3-2.5 (m, 4H), ~1.6 (m, 4H), ~1.3 (m, 8H), ~3.4 (s, 2H) | Ethyl ester protons, protons α to the ester carbonyls, protons α to the ketone, methylene protons of the long chain, methylene protons α to both carbonyls.[8] |
| ¹³C NMR | ~14, ~61, ~202, ~167, ~49, ~41, ~29 (multiple peaks), ~25 | Ethyl ester carbons, ketone carbonyl, ester carbonyls, methylene carbon between carbonyls, methylene carbon α to ketone, methylene carbons of the long chain.[8] |
| IR (cm⁻¹) | ~1740 (ester C=O stretch), ~1715 (ketone C=O stretch), ~1180 (C-O stretch) | Characteristic carbonyl and ester stretches. |
| Mass Spec. (EI) | m/z = 286 (M+), fragments corresponding to loss of ethoxy and other alkyl chains. | Molecular ion peak and characteristic fragmentation patterns of esters and ketones. |
Conclusion
This compound, as a representative of the long-chain diethyl 3-oxo-α,ω-dicarboxylates, is a versatile synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. While specific experimental data for this compound is scarce, a thorough understanding of its chemistry can be derived from its well-studied homologs. The synthetic accessibility via the Claisen condensation and the rich reactivity of the β-keto ester functionality make it a valuable, albeit underexplored, building block for the construction of complex molecular architectures. Further research into the synthesis and applications of this and other long-chain keto-diesters is warranted to fully exploit their potential in materials science and drug discovery.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 575510, Diethyl 3-oxoheptanedioate. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 174790080, Diethyl 3-oxooctadecanedioate. Retrieved from [Link]
-
Chemistry LibreTexts (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14006760, 3-Oxooctandisaeure-diethylester. Retrieved from [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Alkylation of Diethyl 6-Aryl-2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,5-Dicarboxylates. Retrieved from [Link]
-
PMC. Dicarboxylic esters: Useful tools for the biocatalyzed synthesis of hybrid compounds and polymers. Retrieved from [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
- Google Patents. WO2011048425A1 - Continuous process for the production of beta-keto esters by claisen condensation.
-
Longdom Publishing. Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis. Retrieved from [Link]
Sources
- 1. Diethyl 3-oxoheptanedioate | C11H18O5 | CID 575510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. aklectures.com [aklectures.com]
- 5. researchgate.net [researchgate.net]
- 6. Dicarboxylic esters: Useful tools for the biocatalyzed synthesis of hybrid compounds and polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. mdpi.com [mdpi.com]
Navigating the Nomenclature: A Technical Guide to Diethyl 3-oxoundecanedioate and Its Analogs
For Immediate Release
[SHANGHAI, CN – January 24, 2026] – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the nomenclature, properties, and potential applications of Diethyl 3-oxoundecanedioate and its class of related β-keto esters. While this compound itself is not extensively documented in public chemical databases, this guide provides a systematic understanding of its synonyms, chemical characteristics, and synthetic pathways by examining its more common analogs.
Decoding the Nomenclature: Understanding the Synonyms
The systematic identification of this compound and related compounds is crucial for clear communication and accurate literature searching in research and development. The nomenclature of these β-keto esters follows a logical pattern derived from their parent dicarboxylic acids.
Systematic IUPAC Name: this compound
This name precisely describes the molecule:
-
Diethyl: Indicates two ethyl ester groups.
-
undecanedioate: Refers to the eleven-carbon dicarboxylic acid backbone (undecanedioic acid).
-
3-oxo: Specifies a ketone functional group at the third carbon position of the main chain.
Common Synonyms and Analogs:
While a specific, widely used common name for this compound is not prevalent, the synonyms for this class of compounds are typically derived from the common names of the corresponding dicarboxylic acids. By understanding this pattern, researchers can infer or identify related compounds.
| Dicarboxylic Acid | Common Name | Corresponding Diethyl 3-oxo Ester | Synonyms | CAS Number |
| Pentanedioic acid | Glutaric acid | Diethyl 3-oxopentanedioate | Diethyl 3-oxoglutarate, Diethyl acetonedicarboxylate[1][2] | 105-50-0[1] |
| Heptanedioic acid | Pimelic acid | Diethyl 3-oxoheptanedioate | Diethyl 3-oxopimelate[3][4] | 40420-22-2[3] |
| Octadecanedioic acid | Diethyl 3-oxooctadecanedioate | Not readily available[5] | ||
| Undecanedioic acid | This compound | This compound | Not readily available |
Based on this established nomenclature, synonyms for this compound could be extrapolated, though they are not commonly found in chemical literature. The most unambiguous identifier remains its IUPAC name.
Physicochemical Properties of Diethyl 3-oxoalkanedioates
The physical and chemical properties of this compound can be predicted by examining the trends within its homologous series. The data for well-characterized analogs are presented below.
| Property | Diethyl 3-oxopentanedioate | Diethyl 3-oxoheptanedioate | Diethyl 3-oxooctadecanedioate |
| Molecular Formula | C9H14O5[1][6][7] | C11H18O5[3] | C22H40O5[5] |
| Molecular Weight | 202.21 g/mol [1][6][7] | 230.26 g/mol [3] | 384.5 g/mol [5] |
| Appearance | Colorless to light yellow liquid[7][8] | ||
| Solubility | Insoluble in water[9] | ||
| Boiling Point | |||
| Density |
Synthesis of β-Keto Esters: A Generalized Workflow
The synthesis of β-keto esters is a fundamental transformation in organic chemistry with several established methods.[10] A common and versatile approach is the Claisen condensation, which involves the base-mediated condensation of two ester molecules to form a β-keto ester.[11]
A generalized workflow for the synthesis of a diethyl 3-oxoalkanedioate is depicted below. This process is illustrative and would require optimization for specific target molecules like this compound.
Figure 1. Generalized workflow for the synthesis of Diethyl 3-oxoalkanedioates via Claisen condensation.
Experimental Protocol: A Representative Synthesis of a β-Keto Ester
This protocol outlines a general procedure for a Claisen condensation to synthesize a β-keto ester. This method would need to be adapted and optimized for the specific synthesis of this compound.
Materials:
-
Appropriate ethyl ester of an alkanoic acid
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (for work-up)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a solution of sodium ethoxide in anhydrous ethanol.
-
Addition of Reactants: A mixture of diethyl oxalate and the corresponding ethyl ester is added dropwise to the stirred sodium ethoxide solution at room temperature.
-
Reaction: The reaction mixture is then heated to reflux for several hours to drive the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Neutralization: After the reaction is complete, the mixture is cooled to room temperature and then poured into a beaker containing ice and dilute hydrochloric acid to neutralize the excess base and protonate the enolate product.
-
Extraction: The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by vacuum distillation or column chromatography to yield the pure diethyl 3-oxoalkanedioate.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous reagents and a drying tube is critical because the presence of water would hydrolyze the esters and the sodium ethoxide base, leading to lower yields.
-
Choice of Base: Sodium ethoxide is used as the base to prevent transesterification of the ethyl esters, which would occur if a different alkoxide base were used.
-
Acidic Work-up: The acidic work-up is necessary to protonate the resulting β-keto ester enolate, which is the initial product of the condensation reaction.
Applications in Drug Discovery and Development
β-Keto esters are versatile building blocks in the synthesis of a wide range of pharmaceuticals. Their ability to undergo various chemical transformations makes them valuable intermediates in the construction of complex molecular architectures.
Role as Synthetic Intermediates:
-
Heterocycle Synthesis: Diethyl 3-oxopentanedioate (diethyl 3-oxoglutarate) is a key precursor in the synthesis of various heterocyclic compounds, which are prevalent in many drug scaffolds.[6]
-
Carboxylic Acid Derivatives: These compounds can be used to create specialized dicarboxylic acid derivatives that are essential for pharmaceutical development.[4]
-
Amino Acid Synthesis: Derivatives of β-keto esters are utilized in the synthesis of amino acids.[14]
While direct applications of this compound in drug discovery are not documented, its structural motifs are present in various biologically active molecules. The β-keto ester functionality provides a handle for further chemical modifications, allowing for the exploration of new chemical space in drug discovery programs. For instance, related dicarboxylate esters like diethyl malonate are used in the synthesis of drugs such as the vasodilator Naftidrofuryl and the anticonvulsant Vigabatrin.[14]
Conclusion
This technical guide provides a comprehensive overview of the nomenclature, properties, and synthetic strategies relevant to this compound and its analogs. By understanding the systematic naming conventions and the versatile chemistry of β-keto esters, researchers and drug development professionals can better navigate the chemical literature and utilize these important building blocks in the design and synthesis of novel therapeutic agents.
References
-
PubChem. (n.d.). Diethyl acetonedicarboxylate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). Diethyl Phthalate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). Diethyl 3-oxoheptanedioate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). Diethyl Oxalate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). Diethyl 3-oxooctadecanedioate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. (2023). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
-
Facile Synthesis of β-Keto Esters from Methyl Acetoacetate and Acid Chloride: The Barium Oxide/Methanol System. (2002). ACS Publications. Retrieved January 24, 2026, from [Link]
-
Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (n.d.). Diethyl oxalate. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (n.d.). Diethyl malonate. Retrieved January 24, 2026, from [Link]
- Google Patents. (n.d.). Synthesis of B-keto esters.
-
PubChem. (n.d.). Diethyl 3-hydroxyglutarate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). Diethyl azelate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Ataman Kimya. (n.d.). DIETHYL OXALATE. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). Diethyl Malonate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
MDPI. (2020). Development of Prodrugs for PDT-Based Combination Therapy Using a Singlet-Oxygen-Sensitive Linker and Quantitative Systems Pharmacology. Retrieved January 24, 2026, from [Link]
-
IndiaMART. (n.d.). Diethyl 3- Oxoglutarate, Liquid at ₹ 1000/kilogram in Mumbai. Retrieved January 24, 2026, from [Link]
Sources
- 1. Diethyl acetonedicarboxylate | C9H14O5 | CID 66045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Diethyl 3-oxoheptanedioate | C11H18O5 | CID 575510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. diethyl 3-oxopimelate;CAS No.:40420-22-2 [chemshuttle.com]
- 5. Diethyl 3-oxooctadecanedioate | C22H40O5 | CID 174790080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. indiamart.com [indiamart.com]
- 10. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Diethyl Oxalate | C6H10O4 | CID 7268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Diethyl oxalate - Wikipedia [en.wikipedia.org]
- 14. Diethyl malonate - Wikipedia [en.wikipedia.org]
Diethyl 3-oxoundecanedioate synthesis pathway
An In-Depth Technical Guide to the Synthesis of Diethyl 3-oxoundecanedioate
Abstract
This compound is a complex β-keto diester with significant potential as a versatile building block in organic synthesis, particularly for constructing elaborate molecular architectures in pharmaceutical and materials science. This guide details a robust and logical synthetic pathway for its preparation, designed for researchers and drug development professionals. The core strategy hinges on the C-acylation of a diethyl malonate enolate with a bespoke long-chain acyl chloride, followed by a selective thermal decarboxylation. This document provides a comprehensive exploration of the underlying chemical principles, step-by-step experimental protocols, mechanistic insights, and a framework for troubleshooting, ensuring both scientific integrity and practical applicability.
Introduction: The Strategic Importance of β-Keto Esters
The β-keto ester moiety is a cornerstone of modern organic synthesis. Its unique trifecta of functional groups—a ketone flanked by an ester and an acidic α-carbon—provides a rich platform for a diverse array of chemical transformations. These compounds are pivotal intermediates in the construction of carbocyclic and heterocyclic systems, and their utility in drug discovery is well-documented, forming the backbone of numerous therapeutic agents.[1][2][3][4]
Structural Analysis and Retrosynthetic Strategy
This compound, EtOOC-CH₂-C(=O)-(CH₂)₇-COOEt, is a linear C11-dicarboxylic acid derivative featuring a ketone at the C3 position. A logical retrosynthetic disconnection at the C2-C3 bond, which is characteristic for β-keto systems, suggests a C-acylation reaction. This approach identifies a C2-carbanion equivalent (a nucleophile) and a C3-acyl cation equivalent (an electrophile).
The most reliable synthetic strategy manifesting this disconnection is the acylation of a malonic ester enolate. This method offers superior control over competing side reactions compared to other approaches like the crossed Claisen condensation, which can be plagued by issues of self-condensation and regioselectivity when using multiple enolizable esters.[5][6] The chosen pathway involves three primary stages:
-
Preparation of an activated acyl donor: Synthesis of an acyl chloride from a mono-protected C9 dicarboxylic acid.
-
Controlled C-C bond formation: Acylation of the diethyl malonate enolate.
-
Selective decarboxylation: Removal of one ester group to yield the target β-keto diester.
Core Synthesis Pathway: An Acylation-Decarboxylation Approach
This section elucidates the causality behind the chosen synthetic route, providing a scientifically grounded narrative for the preparation of this compound.
Overall Synthesis Workflow
The multi-step synthesis is designed for efficiency and control, leveraging well-established and high-yielding transformations.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of the Acylating Agent
Causality and Rationale: The synthesis requires an electrophile capable of delivering the -(C=O)-(CH₂)₇-COOEt fragment without ambiguity. Starting from the symmetrical diacid, azelaic acid, is impractical as both carboxyl groups would react. Therefore, a mono-protected derivative, monoethyl azelate , is the ideal precursor. Conversion of its free carboxylic acid to an acyl chloride provides a highly reactive electrophile, primed for efficient C-acylation. Thionyl chloride (SOCl₂) is a cost-effective and efficient reagent for this transformation.
Part 2: Enolate Formation and Acylation
Causality and Rationale: Diethyl malonate is selected as the nucleophilic precursor due to the heightened acidity of its α-protons (pKa ≈ 13), which are flanked by two electron-withdrawing ester groups.[7] This acidity allows for complete and rapid deprotonation using a moderately strong base like sodium ethoxide (NaOEt) in its conjugate alcohol (ethanol) as a solvent.[8] The resulting resonance-stabilized enolate is a soft nucleophile that reacts efficiently with the hard electrophilic center of the acyl chloride.[9] This step must be conducted under anhydrous conditions to prevent quenching of the enolate and hydrolysis of the acyl chloride.
Part 3: Selective Decarboxylation
Causality and Rationale: The product of the acylation step is a β-keto tri-ester. While acidic or basic hydrolysis followed by heating could achieve decarboxylation, these harsh conditions risk cleaving the other two ester groups.[10] The Krapcho decarboxylation is a superior method, typically involving heating the substrate in a polar aprotic solvent like DMSO with a salt (e.g., NaCl or LiCl). The reaction proceeds under neutral conditions, selectively removing the ester group that is part of the malonate-derived moiety via a six-membered transition state, ensuring high yields of the desired β-keto diester.
Detailed Experimental Protocols
The following protocols are presented as a cohesive, self-validating system. Adherence to stoichiometry, temperature control, and anhydrous techniques is critical for success.
Protocol 1: Synthesis of Ethyl 9-(chloroformyl)nonanoate
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution), add monoethyl azelate (1 eq.).
-
Reagent Addition: Add dichloromethane (DCM, anhydrous, ~3 mL per gram of substrate) to dissolve the starting material. Add thionyl chloride (SOCl₂, 1.5 eq.) dropwise at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-3 hours. The evolution of HCl and SO₂ gas should be observed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude acyl chloride is a pale yellow oil and should be used immediately in the next step without further purification.
Protocol 2: Synthesis of Diethyl 2-(9-ethoxy-9-oxononanoyl)malonate
-
Base Preparation: In a separate 500 mL three-neck flask under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.05 eq.) in absolute ethanol (~4 mL per gram of sodium).
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq.) dropwise at room temperature. Stir for 30 minutes to ensure complete enolate formation.
-
Acylation: Dissolve the crude acyl chloride from Protocol 1 in anhydrous tetrahydrofuran (THF, ~2 mL per gram) and add it dropwise to the enolate solution at 0 °C.
-
Reaction: After addition, allow the mixture to stir at room temperature overnight.
-
Work-up: Quench the reaction by carefully adding cold dilute HCl until the solution is acidic (pH ~5-6). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tri-ester, which can be used in the next step after verifying its formation.
Protocol 3: Krapcho Decarboxylation to this compound
-
Setup: In a round-bottom flask, dissolve the crude tri-ester from Protocol 2 in dimethyl sulfoxide (DMSO, ~3 mL per gram). Add a catalytic amount of lithium chloride (0.1 eq.) and a few drops of water.
-
Reaction: Heat the mixture to 140-160 °C using an oil bath and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-6 hours). Vigorous evolution of CO₂ will be observed initially.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with a large volume of water and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash thoroughly with water to remove DMSO, then wash with brine. Dry over anhydrous MgSO₄, filter, and concentrate. The crude product should be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Data Summary and Expected Outcomes
The following table summarizes the key parameters for the synthesis. Yields are estimates based on analogous, well-documented procedures in the literature.
| Step | Key Reagents | Solvent(s) | Typical Time | Typical Yield | Key Transformation |
| 1 | Monoethyl azelate, SOCl₂ | DCM | 2-3 h | >95% (crude) | Acid to Acyl Chloride |
| 2 | Diethyl malonate, NaOEt | Ethanol, THF | 12-16 h | 80-90% | Enolate Acylation |
| 3 | Acylated Intermediate, LiCl | DMSO | 4-6 h | 75-85% | Decarboxylation |
| Overall | ~24 h | 60-75% | Final Product Synthesis |
Mechanistic Integrity and Troubleshooting
-
Acidity and Base Choice: The pKa of the α-proton in the final β-keto ester product is around 11, which is significantly more acidic than the starting diethyl malonate (pKa ~13).[5][11] This means that during the acylation step (Protocol 2), the product will be deprotonated by any remaining ethoxide base. This is a thermodynamic sink for the reaction but requires a final acidic workup to re-protonate the product before extraction.[12]
-
Side Reactions: The primary potential side reaction is O-acylation of the enolate. This is generally minimized by using a hard electrophile like an acyl chloride and a soft enolate nucleophile. Using less reactive acylating agents could increase the proportion of the O-acylated byproduct.
-
Incomplete Decarboxylation: If the decarboxylation step stalls, ensure the temperature is adequate and that a small amount of water is present in the DMSO, as it is known to facilitate the reaction.
Conclusion
The synthesis of this compound via the acylation of diethyl malonate followed by Krapcho decarboxylation represents a logical, controllable, and high-yielding pathway. Each step is grounded in fundamental principles of organic chemistry, providing a reliable method for accessing this valuable synthetic intermediate. For professionals in drug discovery, such bifunctional long-chain molecules serve as powerful scaffolds and linkers for creating complex and targeted therapeutic agents, where the β-keto ester moiety can be further elaborated into a variety of heterocyclic systems or used in subsequent coupling reactions.
References
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
University of Calgary. (n.d.). Chapter 21: Ester Enolates. [Link]
- Google Patents. (2004).
-
Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of labeled derivatives starting from diethyl 3-oxopentanedioate (6). [Link]
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
-
PubMed Central (PMC). (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]
-
PubChem - NIH. (n.d.). Diethyl 3-oxooctadecanedioate. [Link]
-
PubMed Central (PMC). (n.d.). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. [Link]
-
JoVE. (2025). Video: Esters to β-Ketoesters: Claisen Condensation Mechanism. [Link]
-
PubChem - NIH. (n.d.). Diethyl 3-oxoheptanedioate. [Link]
-
YouTube. (2014). Claisen Condensation and ß-Keto Esters. [Link]
-
YouTube. (2018). Dieckmann Condensation Reaction Mechanism. [Link]
-
Organic Syntheses. (n.d.). ethyl acetonedicarboxylate. [Link]
-
JoVE. (2023). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. [Link]
-
OpenStax. (2023). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. [Link]
- Google Patents. (2009).
-
Arkat USA. (n.d.). A practical synthesis of diethyl 1-[(alkylamino)(cyano)methyl]vinylphosphonates. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
An In-Depth Technical Guide to Diethyl 3-Oxopentanedioate: Core Properties and Applications for the Research Professional
Introduction: Unveiling a Versatile Synthetic Building Block
Diethyl 3-oxopentanedioate, also commonly known as diethyl acetonedicarboxylate, is a valuable and versatile organic compound that serves as a key intermediate in a multitude of synthetic transformations.[1][2][3] Its unique structural feature, a β-keto diester system, imparts a high degree of reactivity and functionality, making it an indispensable tool for the construction of complex molecular architectures. This guide provides an in-depth exploration of the fundamental properties of diethyl 3-oxopentanedioate, offering practical insights for researchers, scientists, and professionals engaged in drug discovery and development. We will delve into its physicochemical characteristics, synthesis, spectroscopic signature, key reactions, and applications, with a focus on providing a comprehensive understanding of this important chemical entity.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in a laboratory setting. The key physicochemical data for diethyl 3-oxopentanedioate are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | diethyl 3-oxopentanedioate | [4] |
| Synonyms | Diethyl acetonedicarboxylate, Diethyl 3-oxoglutarate, 3-Oxopentanedioic acid diethyl ester | [3][5] |
| CAS Number | 105-50-0 | [3] |
| Molecular Formula | C₉H₁₄O₅ | [2][3] |
| Molecular Weight | 202.20 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 250 °C (lit.) | [3] |
| Melting Point | -12.5 °C (estimated) | |
| Density | 1.113 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n²⁰/D) | 1.440 (lit.) | |
| Solubility | Soluble in ethanol, ether, and benzene. Slightly soluble in chloroform. Water solubility: 10 g/L (20 °C). | [2][5] |
| Flash Point | 86 °C (186.8 °F) | [5] |
Synthesis and Purification: A Practical Laboratory Protocol
The most common and practical synthesis of diethyl 3-oxopentanedioate involves the esterification of 1,3-acetonedicarboxylic acid with ethanol. The following protocol provides a detailed, step-by-step methodology for its preparation.
Experimental Protocol: Synthesis of Diethyl 3-Oxopentanedioate
Materials:
-
1,3-Acetonedicarboxylic acid
-
Absolute ethanol
-
Benzene (or a suitable azeotroping agent like toluene)
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1,3-acetonedicarboxylic acid (1.0 eq), absolute ethanol (3.0-4.0 eq), and benzene (a volume sufficient to fill the Dean-Stark trap).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the reaction mixture.
-
Azeotropic Reflux: Heat the mixture to a gentle reflux. The water produced during the esterification will be removed azeotropically with benzene and collected in the Dean-Stark trap. Continue the reflux until no more water is collected.
-
Reaction Quenching and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Remove the solvent by rotary evaporation.
-
Purification: The crude product is then purified by vacuum distillation to yield pure diethyl 3-oxopentanedioate.
Causality Behind Experimental Choices:
-
Excess Ethanol: Using an excess of ethanol drives the esterification equilibrium towards the product side, maximizing the yield.
-
Azeotropic Removal of Water: The removal of water, a byproduct of the reaction, is crucial to prevent the reverse reaction (hydrolysis) and to ensure the completion of the esterification.
-
Neutralization with Sodium Bicarbonate: This step is essential to remove the sulfuric acid catalyst, which could otherwise cause decomposition of the product during distillation.
Spectroscopic Characterization: Deciphering the Molecular Structure
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of diethyl 3-oxopentanedioate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of diethyl 3-oxopentanedioate exhibits characteristic signals corresponding to the different proton environments in the molecule. The presence of keto-enol tautomerism can lead to the observation of signals for both forms in solution.
-
¹H NMR (300 MHz, CDCl₃) δ (ppm):
-
Keto form: ~4.20 (q, 4H, -OCH₂CH₃), ~3.50 (s, 4H, -COCH₂CO-), ~1.25 (t, 6H, -OCH₂CH₃).
-
Enol form: Signals for the enolic proton and vinyl proton may also be present, often as broad signals.
-
The quartet at approximately 4.20 ppm and the triplet at around 1.25 ppm are characteristic of the ethyl ester groups. The singlet at approximately 3.50 ppm corresponds to the two equivalent methylene groups flanked by the carbonyl and ester functionalities in the keto tautomer.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.
-
¹³C NMR (75 MHz, CDCl₃) δ (ppm):
-
Keto form: ~200 (C=O, ketone), ~167 (C=O, ester), ~62 (-OCH₂CH₃), ~48 (-COCH₂CO-), ~14 (-OCH₂CH₃).
-
Enol form: Signals corresponding to the enolic double bond carbons would also be observed.
-
Infrared (IR) Spectroscopy
The IR spectrum of diethyl 3-oxopentanedioate is characterized by strong absorption bands corresponding to the carbonyl groups.
-
IR (neat, cm⁻¹): ~1740 (C=O stretch, ester), ~1720 (C=O stretch, ketone). The presence of the enol form may give rise to a broad O-H stretching band around 3400-3200 cm⁻¹ and a C=C stretching band around 1650 cm⁻¹.
Chemical Properties and Reactivity: A Hub for Synthetic Transformations
The reactivity of diethyl 3-oxopentanedioate is dominated by the presence of the central ketone and the two flanking ester groups, which activate the methylene protons.
Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, diethyl 3-oxopentanedioate exists as an equilibrium mixture of its keto and enol tautomers. The position of this equilibrium is influenced by factors such as the solvent and temperature. This tautomerism is crucial for its reactivity, as the enol form is a key nucleophile in many of its reactions.
Caption: Keto-enol tautomerism of diethyl 3-oxopentanedioate.
Key Reactions
The Hantzsch synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which are important scaffolds in medicinal chemistry.[6] Diethyl 3-oxopentanedioate can serve as the 1,3-dicarbonyl component in this reaction.
Experimental Protocol: Hantzsch Dihydropyridine Synthesis
-
Reaction Setup: In a round-bottom flask, combine an aldehyde (1.0 eq), diethyl 3-oxopentanedioate (2.0 eq), and a source of ammonia such as ammonium acetate (1.1 eq) in a suitable solvent like ethanol.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Caption: General scheme of the Hantzsch pyridine synthesis.
Diethyl 3-oxopentanedioate is a precursor for the synthesis of a wide variety of heterocyclic compounds, including pyrazoles and thiazoles.[1][2] For instance, its reaction with hydrazines yields pyrazole derivatives, while reaction with thiourea and a halogenating agent can produce aminothiazoles.
Applications in Research and Drug Development
The structural features of diethyl 3-oxopentanedioate make it a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules. Its ability to participate in reactions that form key heterocyclic cores, such as pyridines and pyrazoles, which are prevalent in many drugs, underscores its importance in medicinal chemistry.[1][3] For example, it has been used as a starting material in the synthesis of precursors for potent β-lactam antibiotics.[3]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling diethyl 3-oxopentanedioate.
-
Hazard Statements: May cause skin, eye, and respiratory irritation.[4] It is also a combustible liquid.
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry place. It is sensitive to moisture.[2]
Conclusion
Diethyl 3-oxopentanedioate is a cornerstone reagent in organic synthesis with a rich and diverse chemistry. Its utility in constructing complex molecules, particularly heterocyclic systems of medicinal importance, ensures its continued relevance in both academic research and the pharmaceutical industry. This guide has provided a comprehensive overview of its fundamental properties, synthesis, and reactivity, aiming to equip researchers with the knowledge necessary for its effective and safe application in their scientific endeavors.
References
-
ChemBK. Diethyl 3-oxopentanedioate. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66045, Diethyl acetonedicarboxylate. [Link]
-
ResearchGate. Synthesis of labeled derivatives starting from diethyl... | Download Scientific Diagram. [Link]
-
ResearchGate. (PDF) Synthesis of 1,4-Dihydropyridine Derivatives Under Aqueous Media. [Link]
-
Organic Chemistry Portal. Biginelli Reaction. [Link]
-
The Royal Society of Chemistry. Supplementary Information Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. [Link]
-
Journal of Synthetic Chemistry. Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Cataly. [Link]
-
Wikipedia. Biginelli reaction. [Link]
-
Biotage. An efficient and fast procedure for the Hantzsch dihydropyridine syntheses using Coherent Synthesis™. [Link]
-
Journal of Synthetic Chemistry. Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Cataly. [Link]
-
Gutenberg Open Science. Electrochemical Synthesis of Pyrazolines and Pyrazoles via [3+2] Dipolar Cycloaddition. [Link]
-
Journal of Internal Medicine & Pharmacology. Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. [Link]
-
DergiPark. 2015 - PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. [Link]
-
PMC. Applications of oxetanes in drug discovery and medicinal chemistry. [Link]
-
Chemistry LibreTexts. 23.8: Mixed Claisen Condensations. [Link]
-
The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
Organic & Biomolecular Chemistry. Studies on chemoselective synthesis of 1,4- and 1,2-dihydropyridine derivatives by a Hantzsch-like reaction: a combined experimental and DFT study. [Link]
-
RSC Publishing. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. [Link]
-
OAPAL. 194 recent advances in the synthesis of new pyrazole derivatives. [Link]
-
Taylor & Francis Online. Biginelli reaction – Knowledge and References. [Link]
-
ChemTube3D. Hantzsch pyridine synthesis Step 3: Formation of the dihydropyridine. [Link]
-
PubMed Central. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Diethyl 1,3-acetonedicarboxylate 96 105-50-0 [sigmaaldrich.com]
- 4. Diethyl acetonedicarboxylate | C9H14O5 | CID 66045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diethyl 1,3-acetonedicarboxylate, 95% 50 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. alfa-chemistry.com [alfa-chemistry.com]
The Genesis of a Synthon: A Historical and Technical Guide to Diethyl 3-Oxopentanedioate
A Note to the Reader: Initial inquiries into the discovery and history of Diethyl 3-oxoundecanedioate yielded a sparse historical record. Consequently, this guide has been pivoted to focus on a closely related and historically significant homologue, Diethyl 3-oxopentanedioate , also known as diethyl acetonedicarboxylate. This compound serves as a quintessential example of the broader class of β-keto esters, and its story encapsulates the foundational discoveries and enduring utility of this pivotal class of molecules in organic synthesis and drug discovery.
Abstract
This technical guide provides a comprehensive exploration of the discovery, history, and synthesis of Diethyl 3-Oxopentanedioate, a key building block in organic chemistry. We will traverse the historical landscape of the 19th century to unearth the seminal discoveries that led to the first synthesis of β-keto esters, and then delve into the specific historical and modern synthetic protocols for Diethyl 3-Oxopentanedioate. This guide will further illuminate its mechanistic underpinnings and showcase its enduring relevance in the synthesis of complex molecules, including pharmaceuticals.
The Dawn of Ester Condensations: A Serendipitous Discovery
The story of β-keto esters begins not with a flash of directed discovery, but with the careful observations of chemists in the mid-19th century. In 1863, the German chemist Johann Philipp Geuther was investigating the reaction of sodium metal with ethyl acetate. He observed the evolution of hydrogen gas and the formation of a new sodium salt. Upon acidification, he isolated a compound he named "ethyl diacetic acid," which we now know as ethyl acetoacetate, the first synthetically prepared β-keto ester[1].
However, it was Rainer Ludwig Claisen who, in 1887, systematically investigated the base-promoted condensation of esters and expanded its scope, leading to the reaction being named the Claisen Condensation in his honor. Claisen's work demonstrated that this reaction was a general method for the formation of carbon-carbon bonds, a cornerstone of organic synthesis.[2]
The fundamental principle of the Claisen condensation lies in the acidity of the α-protons of an ester. In the presence of a strong base, such as sodium ethoxide, a catalytic amount of the ester is deprotonated to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate. Subsequent elimination of an alkoxide anion yields the β-keto ester.
Figure 1: The generalized mechanism of the Claisen Condensation.
Diethyl 3-Oxopentanedioate: A Historical Synthesis
The first synthesis of acetonedicarboxylic acid, the precursor to Diethyl 3-Oxopentanedioate, is credited to Hans von Pechmann in 1891. He discovered that citric acid, when treated with fuming sulfuric acid, undergoes decarboxylation and dehydration to yield acetonedicarboxylic acid. This acid could then be esterified to produce the corresponding diethyl ester.[3][4]
Physicochemical Properties of Diethyl 3-Oxopentanedioate
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄O₅ | [5] |
| Molecular Weight | 202.21 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 250 °C | |
| Density | 1.112 g/mL at 25 °C | |
| Refractive Index | 1.4380 to 1.4420 | |
| Solubility | 10 g/L in water (20 °C) |
Historical Experimental Protocol: Synthesis of Acetonedicarboxylic Acid from Citric Acid
The following protocol is adapted from the historical procedures described in Organic Syntheses, based on the work of Willstätter and Pfannenstiehl, which itself is a modification of von Pechmann's original method.[4]
Step 1: Decarboxylation of Citric Acid
-
In a large, mechanically stirred flask, 700 g of citric acid monohydrate is added to 1500 g of fuming sulfuric acid (20-23% SO₃) while maintaining the temperature below 10°C with an ice-salt bath.
-
The mixture is stirred vigorously, and the temperature is allowed to rise gradually.
-
When a vigorous evolution of gas (carbon monoxide) begins, the flask is cooled with ice water to control the frothing, but not so much as to stop the reaction.
-
After the initial vigorous reaction subsides, the mixture is warmed to about 30°C and maintained at this temperature until the foaming ceases (approximately 2-3 hours).
-
The reaction mixture is then cooled to 0°C, and 2400 g of finely cracked ice is added in small portions, ensuring the temperature does not exceed 10°C initially.
-
After the ice has been added, the mixture is cooled back to 0°C and filtered rapidly through a suitable funnel.
-
The collected crystals of acetonedicarboxylic acid are pressed to remove as much sulfuric acid as possible and then washed with a small amount of cold ethyl acetate. The yield is typically 85-90%.
Historical Experimental Protocol: Esterification to Diethyl 3-Oxopentanedioate
This protocol is also adapted from Organic Syntheses.[3]
Step 2: Esterification of Acetonedicarboxylic Acid
-
The crude, dry acetonedicarboxylic acid from the previous step (from 700 g of citric acid) is treated with 700 g of absolute ethanol.
-
To this mixture, a solution of 700 g of absolute ethanol saturated with dry hydrogen chloride gas at 0°C is added.
-
The mixture is heated to 45°C with frequent shaking until all the acid dissolves (15-20 minutes).
-
The solution is allowed to stand for about 12 hours at room temperature.
-
The reaction mixture is then poured into 1300-1400 cc of ice water.
-
The ester layer is separated, and the aqueous layer is extracted twice with 700-cc portions of benzene.
-
The combined organic layers are washed with a 10% sodium carbonate solution, followed by dilute sulfuric acid, and finally with water.
-
The benzene is removed by distillation, and the remaining ester is distilled under reduced pressure to yield Diethyl 3-Oxopentanedioate.
Modern Synthetic Methodologies
While the historical synthesis from citric acid is robust, modern organic synthesis often employs more controlled and versatile methods. One common approach involves the acylation of the enolate of a malonic ester derivative.
Figure 2: A conceptual workflow for a modern synthesis of Diethyl 3-Oxopentanedioate.
The Dieckmann Condensation: An Intramolecular Variant
In 1894, Walter Dieckmann , a student of the renowned chemist Adolf von Baeyer, reported an intramolecular version of the Claisen condensation. The Dieckmann Condensation involves the cyclization of a diester to form a cyclic β-keto ester. This reaction proved to be a powerful tool for the synthesis of five- and six-membered rings, which are prevalent in natural products and pharmaceutical compounds.
Figure 3: The generalized mechanism of the Dieckmann Condensation.
Applications in Drug Discovery and Organic Synthesis
Diethyl 3-oxopentanedioate is a versatile building block in organic synthesis due to its multiple reactive sites. It is particularly valuable in the synthesis of heterocyclic compounds, many of which form the core scaffolds of pharmaceuticals.
A prominent example of its application is in the synthesis of Strontium Ranelate , a drug used to treat osteoporosis. The synthesis involves a Gewald reaction , a one-pot multicomponent reaction, where Diethyl 3-oxopentanedioate (or its dimethyl analogue) is a key starting material.[3]
In this synthesis, Diethyl 3-oxopentanedioate, malononitrile, and elemental sulfur react in the presence of a base (like diethylamine or morpholine) to form a polysubstituted 2-aminothiophene. This thiophene derivative is a crucial intermediate that is further elaborated to produce ranelic acid, the organic component of Strontium Ranelate.[3]
Figure 4: Conceptual pathway for the synthesis of a Strontium Ranelate intermediate via the Gewald reaction.
Conclusion
From its serendipitous discovery in the 19th century to its modern-day application in the synthesis of life-changing pharmaceuticals, the story of β-keto esters, exemplified by Diethyl 3-Oxopentanedioate, is a testament to the enduring power of fundamental organic reactions. The Claisen and Dieckmann condensations, born out of the curiosity of pioneering chemists, have provided generations of scientists with the tools to construct complex molecular architectures. The continued use of Diethyl 3-Oxopentanedioate and its analogues in drug discovery and development underscores the critical importance of understanding the history and technical nuances of these foundational synthons.
References
-
Organic Syntheses, Coll. Vol. 1, p. 235 (1941); Vol. 4, p.415 (1925). [Link]
-
Organic Syntheses, Coll. Vol. 1, p. 10 (1941); Vol. 1, p.8 (1921). [Link]
- Google Patents. (2012).
-
ResearchGate. Synthesis of labeled derivatives starting from diethyl 3-oxopentanedioate (6). [Link]
-
ChemBK. Diethyl 3-oxopentanedioate. [Link]
- Google Patents. (2010).
-
Organic Syntheses, Coll. Vol. 1, p. 248 (1941); Vol. 2, p.26 (1922). [Link]
-
YouTube. (2013). Synthesis and Esterification of 1,3 Acetonedicarboxylic acid. [Link]
- Google Patents. (2009).
-
Yale University Department of Chemistry. Problem Set 8 Solutions. [Link]
-
Canadian Science Publishing. (1983). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. [Link]
-
National Center for Biotechnology Information. (2008). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. [Link]
-
Indian Academy of Sciences. (1998). Large scale synthesis of dimethyl 1,3- acetonedi carboxy late. [Link]
-
National Center for Biotechnology Information. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. [Link]
-
Wiley Online Library. (2021). β-Ketoesters: An Overview and It's Applications via Transesterification. [Link]
-
Organic Syntheses. (1922). ETHYL ACETOACETATE. [Link]
-
CP Lab Safety. Diethyl 1,3-Acetonedicarboxylate, 25mL, Each. [Link]
-
National Center for Biotechnology Information. Diethyl acetonedicarboxylate. [Link]
-
Crossref. (2009). Transformations of Diethyl 2-[(Dimethylamino)methylene]-3-oxopentanedioate. A Simple Synthesis of Substituted 2-Amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates. [Link]
Sources
- 1. WO2010021000A2 - A process for the preparation of strontium ranelate - Google Patents [patents.google.com]
- 2. The Effect of Strontium Ranelate Gel on Bone Formation in Calvarial Critical Size Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. US20120123131A1 - Process for the preparation of strontium ranelate - Google Patents [patents.google.com]
Methodological & Application
The Synthetic Versatility of Diethyl 3-oxoundecanedioate: A Guide for Researchers
This technical guide provides an in-depth exploration of Diethyl 3-oxoundecanedioate, a long-chain β-keto ester with significant potential in organic synthesis and drug discovery. While not as commonly commercially available as its shorter-chain analogs, its unique structural features present opportunities for the synthesis of novel molecular architectures. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and potential applications.
Introduction: The Significance of a Long-Chain β-Keto Ester
This compound belongs to the class of β-keto esters, which are pivotal building blocks in synthetic organic chemistry. The presence of a ketone and two ester functionalities creates a highly versatile scaffold for a variety of chemical transformations. The active methylene group, flanked by two carbonyl groups, exhibits enhanced acidity, making it readily amenable to deprotonation and subsequent alkylation or acylation reactions.[1]
The undecanedioate backbone, a nine-carbon chain, imparts significant lipophilicity to the molecule. This characteristic can be strategically exploited in drug design to enhance membrane permeability and modulate the pharmacokinetic properties of a target molecule. This guide will first outline a plausible synthetic route to this compound and then delve into its key reactions and their experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O₅ | Computed |
| Molecular Weight | 286.36 g/mol | Computed |
| Appearance | Colorless to pale yellow liquid | Predicted |
| Boiling Point | >200 °C at reduced pressure | Predicted |
| Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO, diethyl ether) | [2] |
| pKa (of α-hydrogen) | ~11-13 | Estimated |
Synthesis of this compound
Proposed Synthetic Pathway: Claisen Condensation
The proposed synthesis involves the crossed Claisen condensation of diethyl pimelate and diethyl oxalate in the presence of a strong base, such as sodium ethoxide. This is followed by a selective decarboxylation of the initial adduct to yield the desired β-keto ester.
Caption: Proposed synthesis of this compound via Claisen condensation.
Experimental Protocol: Synthesis of this compound
Materials:
-
Diethyl pimelate
-
Diethyl oxalate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Hydrochloric acid (HCl), dilute
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under a nitrogen atmosphere.
-
Addition of Reactants: To the stirred solution, add a mixture of diethyl pimelate (1.0 equivalent) and diethyl oxalate (1.1 equivalents) dropwise at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and then pour it into a beaker containing ice and dilute hydrochloric acid to neutralize the excess base.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude intermediate.
-
Decarboxylation: Gently heat the crude intermediate under reduced pressure. The evolution of carbon monoxide indicates the decarboxylation reaction is proceeding. Continue heating until gas evolution ceases.
-
Purification: Purify the resulting crude this compound by vacuum distillation.
Key Reactions and Protocols
The reactivity of this compound is primarily centered around its active methylene group and the ketone functionality.
Alkylation of the α-Carbon
The acidic α-protons of this compound can be readily removed by a base to form a nucleophilic enolate, which can then be alkylated by an alkyl halide.[1][5] This reaction is a cornerstone of the malonic ester synthesis.[1]
Caption: General workflow for the alkylation of this compound.
Experimental Protocol: Alkylation of this compound
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Alkyl halide (e.g., n-butyl bromide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous ethanol. Add sodium ethoxide (1.05 equivalents) portion-wise at room temperature and stir for 30 minutes.
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the stirred solution. An exothermic reaction may be observed. After the addition, heat the mixture to reflux for 2-3 hours, monitoring by TLC.[5]
-
Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure. To the residue, add saturated aqueous ammonium chloride solution and extract the aqueous layer with diethyl ether.[5]
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.[5]
Krapcho Decarboxylation
The Krapcho decarboxylation is a valuable method for the selective removal of one of the ester groups from a β-keto ester or malonic ester derivative.[6][7][8][9][10] This reaction is typically carried out in a polar aprotic solvent like DMSO with a salt, such as lithium chloride, and a small amount of water at elevated temperatures.[6][7]
Experimental Protocol: Krapcho Decarboxylation
Materials:
-
α-Alkylated this compound
-
Dimethyl sulfoxide (DMSO)
-
Lithium chloride (LiCl)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the α-alkylated this compound (1.0 equivalent) in DMSO. Add lithium chloride (1.2 equivalents) and a few drops of water.
-
Reaction: Heat the reaction mixture to 150-180 °C and stir for 2-6 hours. Monitor the reaction for the evolution of carbon dioxide and by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting mono-ester ketone by vacuum distillation or column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
While specific applications of this compound are not extensively documented, its structural motifs are found in various biologically active molecules. The long alkyl chain can be a key feature for targeting lipophilic binding pockets in enzymes or receptors. Potential applications include:
-
Synthesis of Heterocycles: β-Keto esters are well-known precursors for the synthesis of various heterocyclic compounds such as pyrazoles, pyridines, and pyrimidines, which are prevalent scaffolds in medicinal chemistry.[11]
-
Pro-drugs and Lipophilic Analogs: The diester functionality can be used to create pro-drugs, which are metabolized in vivo to release the active compound. The long undecanedioate chain can be used to create more lipophilic analogs of existing drugs to improve their pharmacokinetic profiles.
-
Fragment-Based Drug Discovery: The core structure of this compound can serve as a starting point in fragment-based drug discovery campaigns.
Safety and Handling
This compound is expected to have similar handling requirements to other β-keto esters.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this chemical.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound represents a valuable, albeit underutilized, building block in organic synthesis. Its synthesis via the Claisen condensation and its subsequent functionalization through alkylation and selective decarboxylation provide access to a wide range of complex molecules. The insights and protocols presented in this guide are intended to empower researchers to explore the full synthetic potential of this long-chain β-keto ester in their respective fields of research, from materials science to drug discovery.
References
-
Xue, S., et al. (2005). Zinc-Mediated Ring-Expansion and Chain-Extension Reactions of β-Keto Esters. The Journal of Organic Chemistry, 70(20), 8245–8247. Available at: [Link]
-
van der Vorm, S., et al. (2018). Synthesis and Detection of BODIPY‐, Biotin‐, and F‐ Labeled Single‐Entity Dendritic Heparan Sulfate Mimetics. Chemistry – A European Journal, 24(50), 13206-13214. Available at: [Link]
-
Chemistry LibreTexts. (2021, December 27). 10.7: Alkylation of Enolate Ions. Available at: [Link]
-
Wuts, P. G. M. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 12(11), 1835–1851. Available at: [Link]
- Hauser, C. R., & Hudson, B. E. (1959). U.S. Patent No. 2,971,024. Washington, DC: U.S. Patent and Trademark Office.
-
Xue, S., et al. (2005). Zinc-Mediated Ring-Expansion and Chain-Extension Reactions of β-Keto Esters. The Journal of Organic Chemistry, 70(20), 8245–8247. Available at: [Link]
-
Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Available at: [Link]
-
Krapcho, A. P. (2007). The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents. Molecules, 12(8), 1745-1773. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Zinc-Mediated Ring-Expansion and Chain-Extension Reactions of β-Keto Esters. Available at: [Link]
-
Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Available at: [Link]
-
Krapcho, A. P. (2007). Recent synthetic applications of the dealkoxycarbonylation reaction. Part 2. Dealkoxycarbonylations of β-keto esters. Tetrahedron, 63(44), 10833-10852. Available at: [Link]
-
The Organic Chemist. (2022, November 5). Krapcho Decarboxylation [Video]. YouTube. Available at: [Link]
- EGIS Gyogyszergyar RT. (2004). Process for the preparation of dialkyl 3-oxoglutarates. (WO2004089867A2). Google Patents.
-
Andrey K. (2014, July 7). Claisen Condensation and ß-Keto Esters [Video]. YouTube. Available at: [Link]
-
Adams, R., & Chiles, H. M. (1928). Ethyl acetonedicarboxylate. Organic Syntheses, 08, 66. Available at: [Link]
-
Wikipedia. (n.d.). Krapcho decarboxylation. In Wikipedia. Retrieved January 24, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Decarboxylation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. youtube.com [youtube.com]
- 10. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Diethyl 3-Oxopentanedioate as a Versatile Reagent in Organic Synthesis
A Note to the Researcher: The following guide details the applications of Diethyl 3-oxopentanedioate (also known as Diethyl 1,3-acetonedicarboxylate or Diethyl 3-oxoglutarate). Initial searches for "Diethyl 3-oxoundecanedioate" did not yield sufficient public-domain scientific literature to construct a detailed and reliable guide. Due to its structural similarity and well-documented utility as a versatile C5 building block, we have pivoted to its shorter-chain analog, Diethyl 3-oxopentanedioate, to provide a comprehensive and scientifically robust resource for researchers, scientists, and drug development professionals.
Introduction: The Synthetic Power of a β-Ketoester
Diethyl 3-oxopentanedioate is a symmetrically substituted β-ketoester that serves as a highly versatile and reactive intermediate in organic synthesis. Its unique structural motif, featuring a central ketone flanked by two methylene groups which are themselves activated by terminal ethyl ester functionalities, provides multiple sites for chemical modification. This arrangement allows for a diverse range of classical and contemporary organic transformations, making it an invaluable precursor for constructing complex molecular architectures, particularly in the realm of heterocyclic chemistry and drug discovery.
The reactivity of Diethyl 3-oxopentanedioate is primarily governed by the acidity of the α-protons adjacent to the carbonyl and ester groups. This facilitates the formation of enolates, which can act as potent nucleophiles in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Consequently, this reagent is a cornerstone in multicomponent reactions and cyclization strategies, enabling the efficient synthesis of compounds with significant biological and pharmaceutical relevance.
Table 1: Physicochemical Properties of Diethyl 3-oxopentanedioate
| Property | Value | Reference |
| CAS Number | 105-50-0 | [1][2][3] |
| Molecular Formula | C₉H₁₄O₅ | [1][3] |
| Molecular Weight | 202.21 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [3][4] |
| Density | 1.113 g/mL at 25 °C | |
| Boiling Point | 250 °C | |
| Refractive Index | n20/D 1.440 | |
| Solubility | Soluble in DMSO (≥ 100 mg/mL), ethanol, and ether. | [1] |
Core Applications in Heterocyclic Synthesis
The true utility of Diethyl 3-oxopentanedioate is most evident in its application as a scaffold for the synthesis of diverse heterocyclic systems. The 1,3-dicarbonyl moiety is an ideal electrophile for reactions with dinucleophiles, leading to the formation of five- and six-membered rings, which are prevalent in many biologically active molecules.
Synthesis of Substituted Pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a common feature in many pharmaceutical agents, exhibiting a wide range of biological activities. Diethyl 3-oxopentanedioate can be used as a key building block in the synthesis of highly functionalized pyrazoles.
A common strategy involves the reaction of Diethyl 3-oxopentanedioate with hydrazine derivatives. However, a more contemporary approach involves its reaction with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form an enaminone intermediate, which then undergoes cyclization with a hydrazine to yield the pyrazole core.[1][4]
Caption: Synthesis of pyrazole derivatives from Diethyl 3-oxopentanedioate.
Protocol 1: Synthesis of 1-Substituted 4-Ethoxycarbonyl-5-(ethoxycarbonylmethyl)pyrazoles
This protocol is based on the reaction of Diethyl 3-oxopentanedioate with DMFDMA followed by cyclization with a substituted hydrazine.[1][4]
Materials:
-
Diethyl 3-oxopentanedioate
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA)
-
Substituted Hydrazine (e.g., Phenylhydrazine)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware, including a round-bottom flask and reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Formation of the Enaminone Intermediate:
-
In a 100 mL round-bottom flask, dissolve Diethyl 3-oxopentanedioate (10 mmol, 2.02 g) in absolute ethanol (30 mL).
-
To this solution, add DMFDMA (12 mmol, 1.43 g) dropwise at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Cyclization to the Pyrazole:
-
To the solution containing the enaminone intermediate, add the substituted hydrazine (e.g., phenylhydrazine, 10 mmol, 1.08 g) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) for 8-12 hours.
-
-
Work-up and Purification:
-
After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude residue is dissolved in ethyl acetate (50 mL) and washed successively with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure pyrazole derivative.
-
Expected Outcome:
This procedure typically yields highly functionalized pyrazoles in moderate to good yields. The ethoxycarbonyl groups at the 4- and 5-positions provide handles for further synthetic manipulations, allowing for the generation of a library of diverse pyrazole-based compounds for drug discovery screening.
Hantzsch-Type Synthesis of Thiazoles
The Hantzsch thiazole synthesis is a classic method for preparing thiazole derivatives. Diethyl 3-oxopentanedioate can be adapted for this reaction, serving as the active methylene component. The synthesis of Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate is a notable example.[1][4] This reaction involves the initial halogenation of the active methylene group of Diethyl 3-oxopentanedioate, followed by condensation with a thiourea.
Caption: Hantzsch-type synthesis of a functionalized thiazole.
Protocol 2: Synthesis of Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate
This protocol outlines the synthesis of a substituted aminothiazole, a valuable scaffold in medicinal chemistry.
Materials:
-
Diethyl 3-oxopentanedioate
-
Sulfuryl chloride (SO₂Cl₂) or N-Bromosuccinimide (NBS)
-
Thiourea
-
Ethanol (Absolute)
-
Sodium acetate (or another suitable base)
-
Standard laboratory glassware
Procedure:
-
Halogenation of the Active Methylene Group:
-
Dissolve Diethyl 3-oxopentanedioate (10 mmol, 2.02 g) in a suitable solvent like dichloromethane or chloroform (30 mL) in a flask cooled in an ice bath.
-
Slowly add a solution of sulfuryl chloride (10 mmol, 1.35 g) in the same solvent dropwise with vigorous stirring. Ensure the temperature is maintained below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours until TLC indicates the complete consumption of the starting material.
-
Carefully quench the reaction with water and separate the organic layer. Wash with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude α-chloro-β-ketoester. This intermediate is often used directly in the next step without further purification.
-
-
Cyclocondensation with Thiourea:
-
Dissolve the crude α-chloro-β-ketoester in absolute ethanol (40 mL).
-
Add thiourea (12 mmol, 0.91 g) and sodium acetate (15 mmol, 1.23 g) to the solution.
-
Heat the mixture to reflux for 6-8 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture and pour it into ice-cold water (100 mL).
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Recrystallization from ethanol or an ethanol/water mixture will yield the purified aminothiazole product.
-
Multicomponent Reactions: The Biginelli Condensation
The Biginelli reaction is a one-pot multicomponent synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea. Diethyl 3-oxopentanedioate can participate as the β-ketoester component, leading to the formation of highly functionalized dihydropyrimidinone structures. These scaffolds are of significant interest in drug development, with several derivatives exhibiting potent biological activities.
Caption: The Biginelli multicomponent reaction workflow.
Protocol 3: General Procedure for the Biginelli-like Condensation
This protocol provides a general framework for the synthesis of dihydropyrimidinones using Diethyl 3-oxopentanedioate.
Materials:
-
An aromatic or aliphatic aldehyde
-
Diethyl 3-oxopentanedioate
-
Urea or Thiourea
-
Ethanol or Acetonitrile
-
A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃)
-
Standard reflux apparatus
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine the aldehyde (10 mmol), Diethyl 3-oxopentanedioate (10 mmol, 2.02 g), and urea (or thiourea, 15 mmol) in ethanol (30 mL).
-
Add a catalytic amount of the chosen acid catalyst (e.g., 3-4 drops of concentrated HCl or 1-5 mol% of a Lewis acid).
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 10-15 minutes, then heat to reflux.
-
The reaction progress is monitored by TLC. Reaction times can vary from a few hours to 24 hours depending on the substrates and catalyst used.
-
-
Isolation and Purification:
-
Upon completion, cool the reaction mixture to room temperature. Often, the product will precipitate from the solution.
-
If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice water and collect the resulting solid by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
-
Conclusion and Future Outlook
Diethyl 3-oxopentanedioate has established itself as a versatile and indispensable reagent in the synthetic organic chemist's toolbox. Its ability to participate in a wide array of cyclization and multicomponent reactions makes it a preferred precursor for the synthesis of medicinally relevant heterocyclic scaffolds such as pyrazoles, thiazoles, and dihydropyrimidinones. The protocols detailed herein provide a foundation for researchers to explore the rich chemistry of this C5 building block. As the demand for novel molecular entities in drug discovery continues to grow, the creative application of established reagents like Diethyl 3-oxopentanedioate will undoubtedly pave the way for the development of next-generation therapeutics.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 575510, Diethyl 3-oxoheptanedioate. Retrieved January 24, 2026 from [Link].
-
ResearchGate. Synthesis of labeled derivatives starting from diethyl 3-oxopentanedioate (6). Available at: [Link]
-
MDPI. Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds. Available at: [Link]
-
ResearchGate. Alkyl heterocycles in heterocyclic synthesis (II): Novel synthesis of isoquinoline, thiazolopyridine, and thieno[2,3-b]pyridine derivatives. Available at: [Link]
-
Ataman Kimya. DEO (DIETHYL OXALATE). Available at: [Link]
-
ResearchGate. Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Available at: [Link]
- Google Patents. WO2004089867A2 - Process for the preparation of dialkyl 3-oxoglutarates.
-
Organic Syntheses. ethyl acetonedicarboxylate. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7268, Diethyl Oxalate. Retrieved January 24, 2026 from [Link].
Sources
Application Notes & Protocols: The Strategic Utility of β-Keto Diesters in Medicinal Chemistry
Preamble: Decoding the Versatility of Diethyl 3-Oxoundecanedioate and its Analogs
In the landscape of medicinal chemistry and drug discovery, the strategic deployment of versatile chemical scaffolds is paramount to the efficient construction of novel therapeutic agents. While the specific molecule, this compound, is not extensively documented in readily accessible scientific literature, its core structure as a β-keto diester places it within a fundamentally important class of organic compounds. This guide, therefore, broadens its scope to address the well-established and powerful applications of analogous and structurally related β-keto diesters, such as Diethyl 3-oxopentanedioate and Diethyl Malonate, in the synthesis of medicinally relevant compounds. These molecules serve as pivotal building blocks for a diverse array of heterocyclic systems that form the backbone of numerous pharmaceuticals.
This document will provide an in-depth exploration of the synthetic utility of these β-keto diesters, detailing their application in the generation of bioactive molecules. We will delve into specific protocols, the rationale behind experimental choices, and the biological significance of the resulting compounds, thereby equipping researchers and drug development professionals with a comprehensive understanding of this vital class of reagents.
The Chemical Reactivity and Synthetic Potential of β-Keto Diesters
The power of β-keto diesters in organic synthesis stems from the unique reactivity conferred by their bifunctional nature. The presence of a ketone flanked by two ester groups creates an acidic α-hydrogen, which can be readily deprotonated to form a stabilized enolate. This enolate is a potent nucleophile, capable of participating in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. Furthermore, the ketone and ester functionalities themselves are susceptible to a variety of chemical transformations. This confluence of reactivity makes β-keto diesters exceptionally versatile precursors for the synthesis of complex molecular architectures.
A key application of these compounds is in the construction of heterocyclic rings, which are ubiquitous in pharmaceuticals due to their ability to engage in specific interactions with biological targets. The following sections will detail the synthesis of several important classes of bioactive heterocycles using β-keto diester starting materials.
Synthesis of Bioactive Pyrazole Derivatives
Pyrazole moieties are prevalent in a number of approved drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities. Diethyl 3-oxopentanedioate and its analogs are excellent precursors for the synthesis of substituted pyrazoles.
Mechanistic Rationale
The synthesis of pyrazoles from β-keto diesters typically involves a condensation reaction with a hydrazine derivative. The reaction proceeds through an initial nucleophilic attack of the hydrazine at one of the carbonyl carbons (the ketone being more electrophilic), followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring. The substitution pattern on the final pyrazole can be readily controlled by the choice of the β-keto diester and the hydrazine starting materials.
Experimental Protocol: Synthesis of 1-Substituted 4-Ethoxycarbonyl-5-(ethoxycarbonylmethyl)pyrazoles
This protocol describes a general procedure for the synthesis of substituted pyrazoles from Diethyl 3-oxopentanedioate.
Materials:
-
Diethyl 3-oxopentanedioate
-
Substituted hydrazine (e.g., phenylhydrazine, methylhydrazine)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Diethyl 3-oxopentanedioate (1 equivalent) in absolute ethanol.
-
To this solution, add the substituted hydrazine (1 equivalent) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).
-
Upon completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired pyrazole derivative.
Visualization of the Synthetic Pathway
Caption: Synthesis of substituted pyrazoles.
Construction of Thiazole Scaffolds for Antimicrobial Agents
Thiazole rings are another important heterocyclic motif found in a variety of biologically active compounds, including antimicrobials. Diethyl 3-oxopentanedioate can be utilized as a starting material for the synthesis of aminothiazole derivatives.
Mechanistic Rationale
The Hantzsch thiazole synthesis is a classic method for the preparation of thiazoles. In the context of using a β-keto diester, the synthesis involves the reaction of the diester with a halogenating agent (to introduce a leaving group at the α-position) followed by condensation with a thiourea or thioamide. The reaction proceeds via an initial S-alkylation of the thiourea, followed by an intramolecular cyclization and dehydration to form the thiazole ring.
Experimental Protocol: Synthesis of Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate
This protocol outlines the synthesis of a substituted aminothiazole from Diethyl 3-oxopentanedioate.[1][2]
Materials:
-
Diethyl 3-oxopentanedioate
-
Sulfuryl chloride (SO₂Cl₂) or N-bromosuccinimide (NBS)
-
Thiourea
-
Ethanol
-
Sodium acetate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Halogenation: Dissolve Diethyl 3-oxopentanedioate (1 equivalent) in a suitable solvent such as dichloromethane or chloroform. Cool the solution in an ice bath.
-
Slowly add sulfuryl chloride or N-bromosuccinimide (1 equivalent) to the cooled solution. Stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction by TLC.
-
Thiazole Formation: In a separate flask, dissolve thiourea (1 equivalent) and sodium acetate (1 equivalent) in ethanol.
-
To this solution, add the crude halogenated intermediate from step 2.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
After cooling, the product may precipitate. If so, collect the solid by filtration. Otherwise, concentrate the solution and purify the crude product by recrystallization or column chromatography.
Visualization of the Experimental Workflow
Caption: Workflow for aminothiazole synthesis.
Synthesis of Phosphonate Derivatives with Anticancer and Antibacterial Potential
Organophosphonates are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[3][4] The synthesis of α-aminophosphonates and other phosphonate derivatives often utilizes carbonyl compounds as starting materials. While not a direct application of the dicarboxylate functionality of this compound, the core keto-ester moiety can be a precursor to structures that undergo phosphonate addition reactions.
General Synthetic Strategy
The Pudovik and Kabachnik-Fields reactions are common methods for synthesizing α-aminophosphonates. These reactions typically involve the condensation of an aldehyde or ketone, an amine, and a dialkyl phosphite. Derivatives of β-keto diesters can be transformed into suitable keto-amine intermediates for such reactions.
Biological Significance of Phosphonate-Containing Molecules
-
Anticancer Activity: Certain diethyl phosphonate derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines.[3][5] For example, Diethyl [(3-phenoxy-2-oxo-4-phenyl-azetidine-1-yl)-phenyl-methyl]-phosphonate has demonstrated potent anti-leukemic activity.[3]
-
Antibacterial Activity: Novel diethyl (hydroxy(2-morpholinoquinolin-3-yl) methyl) phosphonates have been synthesized and shown to exhibit moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.[4]
Data Summary: Biological Activities of Representative Phosphonate Derivatives
| Compound Class | Target/Activity | Potency/Effect | Reference |
| β-Lactam derivatives of α-amino phosphonates | Anticancer (Leukemia) | Induces G1 phase cell cycle arrest and apoptosis | [3] |
| Diethyl (hydroxy(2-morpholinoquinolin-3-yl) methyl) phosphonates | Antibacterial | Moderate to good activity against S. aureus, B. subtilis, E. coli, P. aeruginosa | [4] |
Concluding Remarks and Future Perspectives
The β-keto diester scaffold, as exemplified by Diethyl 3-oxopentanedioate and its analogs, represents a cornerstone in the synthetic chemist's toolbox for the construction of medicinally relevant molecules. Their inherent reactivity and versatility allow for the efficient generation of a wide array of heterocyclic and acyclic compounds with diverse biological activities. While the specific compound this compound remains less explored, the principles and protocols outlined in this guide for its structural relatives provide a solid foundation for future research and development in this area. The continued exploration of novel synthetic methodologies utilizing these building blocks will undoubtedly lead to the discovery of new therapeutic agents to address unmet medical needs.
References
-
ResearchGate. (n.d.). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from [Link]
-
ResearchGate. (2024, February). Synthesis and Detection of BODIPY‐, Biotin‐, and F‐ Labeled Single‐Entity Dendritic Heparan Sulfate Mimetics. Retrieved from [Link]
-
PubMed. (2019, March 5). Diethyl [(3-phenoxy-2-oxo-4-phenyl-azetidin-1-yl)-phenyl-methyl]-phosphonate as a potent anticancer agent in chemo-differentiation therapy of acute promyelocytic leukemia. Retrieved from [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (2022, June 30). Synthesis of novel diethyl (hydroxy(2-morpholinoquinolin-3-yl) methyl) phosphonates as antibacterial agent. Retrieved from [Link]
-
MDPI. (2022, April 8). Synthesis and the Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]
-
PubMed Central. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]
-
PubMed. (2021, December 12). Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and the Biological Activity of Phosphonylated 1,2,3-Triazolenaphthalimide Conjugates. Retrieved from [Link]
-
PubMed. (2016, April 29). One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents. Retrieved from [Link]
-
Filo. (n.d.). Synthesis of Heterocycles by Diethyl Malonate. Retrieved from [Link]
-
Sciforum. (n.d.). Synthesis of Oxadiazole Derivatives from Terephthalic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Reagents and conditions: (i) diethyl malonate, piperidine, glacial.... Retrieved from [Link]
-
PubMed Central. (2024, April 18). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Diethyl 3,4-Dicyano-5-hydroxy- 2-oxo-7-phenyl-1,2,4a,7-tetrahydroquinoline-6,8-dicarboxylate and Its Reaction with Piperidine. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Diethyl [(3-phenoxy-2-oxo-4-phenyl-azetidin-1-yl)-phenyl-methyl]-phosphonate as a potent anticancer agent in chemo-differentiation therapy of acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cbijournal.com [cbijournal.com]
- 5. One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of Labeled Derivatives from Diethyl 3-Oxopentanedioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotopically labeled compounds are indispensable tools in modern research, particularly within drug discovery and development, for elucidating metabolic pathways, quantifying drug absorption, distribution, metabolism, and excretion (ADME), and serving as internal standards in quantitative bioanalysis.[1][2] Diethyl 3-oxopentanedioate, also known as diethyl acetonedicarboxylate, is a versatile and cost-effective starting material for the synthesis of a wide array of organic molecules.[3][4] Its unique structural feature, an active methylene group flanked by two ester functionalities and a ketone, provides multiple reaction sites for the strategic incorporation of isotopic labels such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).[5] This document provides a detailed guide with step-by-step protocols for the synthesis of various labeled derivatives from diethyl 3-oxopentanedioate, offering researchers the foundational knowledge to produce custom-labeled molecules for their specific research needs.
Introduction: The Strategic Value of Diethyl 3-Oxopentanedioate in Isotopic Labeling
The pursuit of novel therapeutics and a deeper understanding of biological systems necessitates the use of molecules that can be traced and quantified with high precision. Isotopic labeling, the substitution of an atom in a molecule with one of its isotopes, provides a powerful and non-invasive method to achieve this.[6] Stable isotopes like ²H, ¹³C, and ¹⁵N are particularly advantageous as they do not exhibit radioactivity, making them safe for a wide range of in vitro and in vivo studies.[7]
Diethyl 3-oxopentanedioate emerges as a highly valuable precursor for the synthesis of labeled compounds due to several key features:
-
Multiple Reactive Centers: The presence of an acidic α-carbon, a central ketone, and two ester groups allows for a variety of chemical transformations.
-
Symmetry: The molecule's C₂ symmetry can be exploited for the synthesis of symmetrically substituted derivatives.
-
Commercial Availability and Cost-Effectiveness: It is a readily available and relatively inexpensive starting material.[3][4]
This guide will explore three primary strategies for introducing isotopic labels into derivatives of diethyl 3-oxopentanedioate:
-
Deuterium Labeling (²H): Achieved through base-catalyzed hydrogen-deuterium exchange at the active methylene position.
-
Carbon-13 Labeling (¹³C): Accomplished by alkylation of the active methylene group with a ¹³C-labeled alkyl halide.
-
Nitrogen-15 Labeling (¹⁵N): Incorporated through the synthesis of ¹⁵N-containing heterocycles, such as pyrazoles.
General Experimental Considerations
2.1 Materials and Reagents
All reagents should be of analytical grade or higher. Labeled starting materials (e.g., deuterium oxide, ¹³C-methyl iodide, ¹⁵N-hydrazine) should be of high isotopic purity. Anhydrous solvents should be used where specified, and reactions involving moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon).
2.2 Analytical Techniques for Characterization
The successful incorporation of isotopic labels must be confirmed through appropriate analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the disappearance of a proton signal upon deuteration. ¹³C NMR will show enhanced signals for the labeled carbon atoms. ¹⁵N NMR or ¹H-¹⁵N correlation spectra can confirm the presence of the ¹⁵N label.
-
Mass Spectrometry (MS): The molecular weight of the labeled compound will increase by the mass difference of the incorporated isotope(s), which can be readily detected by MS.
Protocol I: Deuterium Labeling via Hydrogen-Deuterium Exchange
This protocol describes the straightforward incorporation of two deuterium atoms at the C2 and C4 positions of diethyl 3-oxopentanedioate through a base-catalyzed exchange reaction. The acidic protons of the active methylene groups are readily abstracted by a base to form an enolate, which is then quenched with a deuterium source, typically deuterium oxide (D₂O).[8]
3.1 Reaction Scheme
Caption: Deuteration of diethyl 3-oxopentanedioate.
3.2 Step-by-Step Protocol
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve diethyl 3-oxopentanedioate (1.0 g, 4.95 mmol) in deuterium oxide (D₂O, 10 mL).
-
Base Addition: While stirring, add a catalytic amount of sodium deuteroxide (NaOD) in D₂O (e.g., 0.1 mL of a 40 wt% solution). Note: The use of a deuterated base prevents the re-introduction of protons.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the exchange can be monitored by ¹H NMR by observing the disappearance of the signal for the active methylene protons (typically around 3.5 ppm).
-
Workup: Neutralize the reaction mixture with a small amount of DCl in D₂O. Extract the product with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deuterated product. Further purification can be achieved by vacuum distillation if necessary.
3.3 Expected Results and Characterization
| Parameter | Expected Value |
| Yield | >90% |
| Isotopic Purity | >98% deuterium incorporation |
| ¹H NMR | Disappearance of the singlet at ~3.5 ppm. |
| ¹³C NMR | The signal for the deuterated carbon will be a triplet due to C-D coupling. |
| MS (ESI+) | m/z for [M+H]⁺ should be 207.1, an increase of 4 mass units from the unlabeled compound. |
Protocol II: Carbon-13 Labeling via Alkylation
This protocol details the introduction of a ¹³C-labeled methyl group at the C2 position of diethyl 3-oxopentanedioate. The reaction proceeds via the formation of an enolate followed by nucleophilic substitution with ¹³C-labeled methyl iodide.[5][9]
4.1 Reaction Scheme
Caption: ¹³C-Methylation of diethyl 3-oxopentanedioate.
4.2 Step-by-Step Protocol
-
Base Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (0.12 g, 5.2 mmol) in anhydrous ethanol (20 mL).
-
Enolate Formation: Cool the sodium ethoxide solution to 0 °C and add diethyl 3-oxopentanedioate (1.0 g, 4.95 mmol) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete enolate formation.
-
Alkylation: Add ¹³C-methyl iodide (0.78 g, 5.45 mmol, >99 atom % ¹³C) dropwise to the enolate solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL). Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ¹³C-labeled product.
4.3 Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 60-70% |
| Isotopic Purity | >99% ¹³C incorporation |
| ¹H NMR | The methyl protons will appear as a doublet due to coupling with the adjacent ¹³C nucleus. |
| ¹³C NMR | A significantly enhanced signal will be observed for the labeled methyl carbon. |
| MS (ESI+) | m/z for [M+H]⁺ should be 218.1, an increase of 1 mass unit from the unlabeled methylated product. |
Protocol III: Nitrogen-15 Labeling via Pyrazole Synthesis
This protocol describes the synthesis of a ¹⁵N-labeled pyrazole derivative. Diethyl 3-oxopentanedioate is first condensed with dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate, which then undergoes cyclization with ¹⁵N₂-hydrazine to yield the ¹⁵N-labeled pyrazole.[3]
5.1 Reaction Scheme
Sources
- 1. Diethyl acetonedicarboxylate | C9H14O5 | CID 66045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Diethyl 3-oxopentanedioate | Ambeed.com [ambeed.com]
- 7. youtube.com [youtube.com]
- 8. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Application Notes & Protocols: Diethyl 3-oxoundecanedioate as a Versatile Synthon for Heterocyclic Compound Libraries
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of diethyl 3-oxoundecanedioate as a versatile building block in heterocyclic synthesis. We move beyond simple procedural lists to offer in-depth mechanistic explanations, field-proven experimental protocols, and the causal logic behind methodological choices. This guide focuses on three cornerstone reactions for the synthesis of high-value heterocyclic scaffolds: the Knorr Pyrazole Synthesis, the Hantzsch Dihydropyridine Synthesis, and the Biginelli Reaction for producing dihydropyrimidinones. Each section includes detailed, self-validating protocols, data summaries, and visual diagrams to ensure scientific integrity and practical applicability.
Introduction: The Strategic Value of this compound
This compound is a highly functionalized organic molecule characterized by a central β-keto ester system flanked by two extended ester chains. This unique structure provides multiple reactive sites, making it an exceptionally valuable starting material for constructing complex molecular architectures.
The core of its reactivity lies in the 1,3-dicarbonyl moiety. This arrangement confers several key chemical properties:
-
Active Methylene Group: The α-carbon, situated between the two carbonyl groups, is highly acidic and easily deprotonated to form a stabilized enolate. This enolate is a potent carbon nucleophile, essential for forming new carbon-carbon bonds.
-
Electrophilic Centers: Both the ketone and the ester carbonyl carbons are electrophilic and susceptible to attack by various nucleophiles. The ketone is generally more reactive towards nucleophiles than the esters.[1]
-
Keto-Enol Tautomerism: The molecule exists in equilibrium between its keto and enol forms, a property that can be exploited to control reaction pathways.
These features allow this compound to serve as a linchpin in multicomponent reactions, enabling the efficient, one-pot synthesis of diverse heterocyclic scaffolds that are foundational to many pharmacologically active agents.[2][3] This guide will detail its application in building pyrazole, dihydropyridine, and dihydropyrimidinone ring systems.
Synthesis of Substituted Pyrazoles via Knorr Condensation
The Knorr pyrazole synthesis is a robust and classical method for forming pyrazole rings through the condensation of a β-dicarbonyl compound with a hydrazine derivative.[3][4][5] The reaction offers a direct and high-yielding pathway to pyrazolones, which are tautomers of hydroxypyrazoles and are prevalent cores in anti-inflammatory, analgesic, and anticancer agents.
Mechanistic Rationale
The reaction proceeds through a well-defined, two-stage mechanism: condensation followed by cyclization.[1]
-
Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal nitrogen of the hydrazine onto the more electrophilic ketone carbonyl of this compound. The ester carbonyl is less reactive and does not participate in this initial step.
-
Hydrazone Formation: The resulting carbinolamine intermediate rapidly dehydrates to form a stable hydrazone.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine, which remains nucleophilic, then attacks the electrophilic carbonyl carbon of one of the ester groups in an intramolecular fashion.
-
Aromatization via Elimination: The resulting tetrahedral intermediate collapses, eliminating a molecule of ethanol to form the stable, five-membered pyrazolone ring.
This regioselectivity is a key feature of the Knorr synthesis, ensuring a predictable product outcome.[1]
Visualization: Knorr Pyrazole Synthesis Mechanism
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Experimental Protocol: Synthesis of Ethyl 2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)octanoate
Materials:
-
This compound (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Glacial Acetic Acid (catalytic amount, ~5 mol%)
-
Ethanol (solvent)
-
Ice-water bath
-
Standard glassware for reflux
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (e.g., 2.86 g, 10 mmol) in 30 mL of absolute ethanol.
-
Reagent Addition: Add phenylhydrazine (e.g., 1.19 g, 11 mmol) to the solution, followed by the addition of 3-4 drops of glacial acetic acid. The acid catalyst serves to protonate the ketone, increasing its electrophilicity and accelerating the initial condensation step.
-
Reaction Conditions: Heat the mixture to reflux (approx. 78 °C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Product Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice-water bath for 30 minutes. The product will often precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials. If the product remains dissolved, the solvent can be removed under reduced pressure, and the resulting residue can be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient).
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
Synthesis of Dihydropyridines via Hantzsch Condensation
The Hantzsch pyridine synthesis is a classic multi-component reaction that efficiently constructs a dihydropyridine ring from an aldehyde, two equivalents of a β-keto ester, and an ammonia source.[6][7][8] The resulting 1,4-dihydropyridine core is the basis for several blockbuster drugs, most notably calcium channel blockers like nifedipine.
Mechanistic Rationale
The Hantzsch synthesis is a convergent process involving two main pathways that merge.[8]
-
Knoevenagel Condensation: One equivalent of the β-keto ester undergoes a Knoevenagel condensation with the aldehyde to form an α,β-unsaturated dicarbonyl compound. This step is typically the rate-limiting step.
-
Enamine Formation: A second equivalent of the β-keto ester reacts with ammonia (often from ammonium acetate) to form a vinylogous amide, or enamine.
-
Michael Addition: The enamine acts as a nucleophile in a Michael addition to the α,β-unsaturated dicarbonyl compound formed in the first step.
-
Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to yield the 1,4-dihydropyridine ring.
The final product is a symmetrical dihydropyridine which can be subsequently oxidized to the corresponding aromatic pyridine if desired.[6]
Visualization: Hantzsch Dihydropyridine Synthesis Workflow
Caption: General experimental workflow for Hantzsch synthesis.
Experimental Protocol: Synthesis of a Symmetrical 1,4-Dihydropyridine
Materials:
-
This compound (2.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ammonium Acetate (1.2 eq)
-
Ethanol (solvent)
-
Standard glassware for reflux
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (e.g., 5.72 g, 20 mmol), benzaldehyde (e.g., 1.06 g, 10 mmol), and ammonium acetate (e.g., 0.92 g, 12 mmol) in 40 mL of ethanol.
-
Reaction Conditions: Stir the mixture at room temperature for 10 minutes, then heat to reflux for 4-6 hours. The use of ammonium acetate provides the necessary ammonia in situ and also acts as a mild catalyst.
-
Work-up: Upon completion (as determined by TLC), cool the flask to room temperature. A solid product usually precipitates. If not, slowly add the reaction mixture to 100 mL of ice-cold water with stirring to induce precipitation.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. The product is often pure enough for many applications, but can be recrystallized from an ethanol/water mixture if necessary.
-
Characterization: Confirm the structure of the resulting dihydropyridine using appropriate spectroscopic methods (NMR, IR, MS).
Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a one-pot, three-component condensation that provides access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a heterocyclic scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[9][10][11] The reaction combines an aldehyde, a β-keto ester, and urea (or thiourea).[11]
Mechanistic Rationale
While the exact mechanism has been debated, the most widely accepted pathway proceeds as follows:[10]
-
Acyliminium Ion Formation: The reaction begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is often the rate-limiting step.
-
Nucleophilic Addition: The enol form of the β-keto ester (this compound) adds to the acyliminium ion at the C-6 position.
-
Cyclization and Dehydration: The intermediate then undergoes intramolecular cyclization via the attack of the second urea nitrogen onto the ester carbonyl group. This is followed by dehydration to yield the final dihydropyrimidinone product.
The acid catalyst is crucial for activating both the aldehyde and the urea, facilitating the key bond-forming steps.
Visualization: Biginelli Reaction Mechanism
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. chemtube3d.com [chemtube3d.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. grokipedia.com [grokipedia.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. wisdomlib.org [wisdomlib.org]
Application Notes & Protocols: The Synthesis and Utility of Diethyl 2-((dimethylamino)methylene)-3-oxoundecanedioate
Abstract
This technical guide provides a comprehensive overview of the reaction between diethyl 3-oxoundecanedioate and N,N-dimethylformamide dimethyl acetal (DMF-DMA). This transformation is a cornerstone of modern synthetic chemistry, affording a highly versatile enaminone intermediate. We will delve into the underlying reaction mechanism, provide a field-proven, step-by-step experimental protocol, and discuss the profound implications of the resulting product in the synthesis of complex heterocyclic systems relevant to drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding and practical application of this powerful synthetic tool.
Introduction: The Strategic Value of Enaminone Synthesis
Active methylene compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups, are fundamental building blocks in organic synthesis. This compound is a classic example of such a substrate, possessing a reactive methylene position (C-2) activated by adjacent ketone and ester moieties. The reaction of this β-keto ester with N,N-dimethylformamide dimethyl acetal (DMF-DMA) is an efficient method for the synthesis of a stable, push-pull enamine, specifically diethyl 2-((dimethylamino)methylene)-3-oxoundecanedioate.
DMF-DMA is a highly effective and widely used reagent for the formylation of active methylene and methyl groups.[1][2] The condensation reaction yields an enaminone, a valuable synthetic intermediate due to the presence of multiple reactive sites.[3] These intermediates are pivotal in the construction of diverse heterocyclic scaffolds, such as pyrimidines, pyridines, and pyrazoles, which are prevalent in many biologically active compounds.[4][5] The procedure is often high-yielding and proceeds under relatively mild conditions, making it a favored method in both academic and industrial laboratories.
Reaction Mechanism: Unraveling the Transformation
The reaction proceeds through a condensation mechanism where the active methylene group of the β-keto ester attacks the electrophilic carbon of DMF-DMA. The high reactivity of DMF-DMA stems from the presence of two methoxy groups, which create a partial positive charge on the central carbon atom.[3]
The key mechanistic steps are as follows:
-
Enolization/Enolate Formation: The this compound, under the reaction conditions (typically thermal), exists in equilibrium with its enol tautomer. The acidity of the α-protons facilitates this process.
-
Nucleophilic Attack: The electron-rich α-carbon of the enol attacks the electrophilic carbon of DMF-DMA.
-
Intermediate Formation: This attack forms a tetrahedral intermediate.
-
Elimination: The intermediate is unstable and readily eliminates a molecule of methanol and a molecule of dimethylamine. This elimination cascade is driven by the formation of a highly conjugated and thermodynamically stable enaminone system.
The resulting product, diethyl 2-((dimethylamino)methylene)-3-oxoundecanedioate, is a "push-pull" alkene, where the electron-donating dimethylamino group is conjugated with the electron-withdrawing carbonyl groups. This electronic profile makes it an exceptionally versatile synthon for subsequent transformations.
Caption: Reaction mechanism workflow.
Detailed Experimental Protocol
This protocol provides a reliable method for the synthesis of diethyl 2-((dimethylamino)methylene)-3-oxoundecanedioate.
3.1. Materials and Equipment
-
Reagents:
-
This compound (≥97%)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA, ≥95%)
-
Anhydrous Toluene (or other suitable high-boiling solvent like xylene)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Thermometer or temperature probe
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Rotary evaporator
-
High-vacuum pump
-
3.2. Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood at all times.
-
DMF-DMA is flammable, moisture-sensitive, and a potential irritant.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.
3.3. Step-by-Step Procedure
-
Apparatus Setup: Assemble the three-neck flask with the reflux condenser, thermometer, and a gas inlet adapter. Ensure all glassware is oven-dried and cooled under a stream of inert gas to exclude moisture.
-
Charging the Flask: To the flask, add this compound (1.0 eq) and anhydrous toluene (approx. 2-3 mL per mmol of substrate). Begin stirring to ensure the substrate is fully dissolved.
-
Addition of DMF-DMA: While stirring, add N,N-dimethylformamide dimethyl acetal (1.2-1.5 eq) to the solution via syringe. A slight excess of DMF-DMA ensures complete conversion of the starting material. The reaction can also be run neat (without solvent), which simplifies the workup.[7]
-
Reaction Conditions: Heat the reaction mixture to reflux (for toluene, this is ~110 °C). The condensation of active methylene compounds with DMF-DMA is often conducted at elevated temperatures to drive the reaction to completion.[7][8]
-
Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 4-12 hours. The reaction is complete when the starting β-keto ester spot is no longer visible by TLC.
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess DMF-DMA under reduced pressure using a rotary evaporator.
-
The resulting crude oil is often of sufficient purity for subsequent steps. The byproducts, methanol and dimethylamine, are volatile and are removed during this process.
-
-
Purification (Optional): If higher purity is required, the product can be purified by vacuum distillation. However, due to its high boiling point, this requires a good vacuum system. For many applications, the crude product is carried forward without further purification.[4]
Data Summary & Expected Outcome
The reaction is generally high-yielding and clean. The following table summarizes typical reaction parameters.
| Parameter | Value | Rationale & Notes |
| Stoichiometry (Substrate:DMF-DMA) | 1 : 1.2-1.5 | A slight excess of DMF-DMA drives the equilibrium towards the product. |
| Solvent | Toluene, Xylene, or Neat | High-boiling, non-protic solvents are ideal. Running the reaction neat simplifies workup. |
| Temperature | 100 - 140 °C | Thermal energy is required to overcome the activation energy and drive off the volatile byproducts.[8] |
| Reaction Time | 4 - 12 hours | Monitor by TLC for completion. Time can vary based on substrate reactivity and temperature. |
| Typical Yield | >90% (crude) | The reaction is highly efficient, often providing near-quantitative conversion. |
Applications in Drug Development & Heterocyclic Synthesis
The synthesized enaminone is a powerful precursor for creating libraries of complex molecules for high-throughput screening. Its "push-pull" nature allows it to react with a wide range of binucleophilic reagents to form various heterocyclic rings.
-
Synthesis of Pyrimidines: Reaction with guanidine or amidines can yield highly substituted pyrimidine cores, which are present in numerous pharmaceuticals.[4]
-
Synthesis of Pyridones: Treatment with reagents like cyanoacetamide can lead to the formation of functionalized pyridone structures.[5]
-
Synthesis of Pyrazoles: Condensation with hydrazine and its derivatives provides a direct route to pyrazole rings, a key scaffold in many kinase inhibitors and anti-inflammatory agents.[5]
Caption: Synthetic utility in heterocyclic chemistry.
References
-
Verstovšek, G., Svete, J., & Stanovnik, B. (2005). Transformations of Diethyl 2-[(Dimethylamino)methylene]-3-oxopentanedioate. A Simple Synthesis of Substituted 2-Amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates. ResearchGate. Available at: [Link]
-
Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Scientific Research Publishing. Available at: [Link]
-
Fieser, L. F., & Fieser, M. (n.d.). N,N-Dimethylformamide Diethyl Acetal. Sciencemadness.org. Available at: [Link]
-
ResearchGate. (n.d.). Enamine compounds synthesis from the reaction of methyl groups with DMF-DMA reagent. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Enamine, enamide synthesis. Organic Chemistry Portal. Available at: [Link]
-
Edelmann, F. T. (2021). Could you help me with the mechanism of this reaction? ResearchGate. Available at: [Link]
-
Cortez, C., & Harvey, R. G. (n.d.). Phenanthro[9,10-b]oxirene, 1a,9b-dihydro-. Organic Syntheses Procedure. Available at: [Link]
-
ResearchGate. (n.d.). tert-Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). ResearchGate. Available at: [Link]
-
Riyadh, S. M., & Abdelhamid, I. A. (2008). ENAMINES AS PRECURSORS TO POLYFUNCTIONAL HETEROAROMATIC COMPOUNDS; A DECADE OF DEVELOPMENT. ARKIVOC. Available at: [Link]
-
Tikhomolova, A.S., et al. (2023). Synthesis of New Representatives of Push-Pull Enamines 5-Aryl-3-((dimethylamino)methylene)furan-2(3H). Sciforum. Available at: [Link]
-
Liskon Biological. (2024). Preparation Process of N,N-Dimethylformamide Dimethyl Acetal. Liskon Biological. Available at: [Link]
-
Rosso, G. B. (2006). tert-Butoxy-bis(dimethylamino)methane [Bredereck's reagent, t-BuOCH(NMe2)2]. Synlett. Available at: [Link]
-
Ashenhurst, J. (2025). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. Available at: [Link]
-
Khalil, K. D., Al-Matar, H. M., & Elnagdi, M. H. (2009). ALKYLHETEROAROMATIC-CARBONITRILES AS BUILDING BLOCKS IN HETEROCYCLIC SYNTHESIS. HETEROCYCLES. Available at: [Link]
-
UCHEM. (n.d.). BREDERECK'S REAGENT. UCHEM. Available at: [Link]
-
Abu-Shanab, F. A., Sherif, S. M., & Mousa, S. A. S. (2009). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry. Available at: [Link]
- Google Patents. (n.d.). Process for the distillative preparation of dimethylformamide dimethyl acetal. Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N,N-Dimethylformamide dimethyl acetal: Applications and Preparation_Chemicalbook [chemicalbook.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Preparation Process of NN-Dimethylformamide Dimethyl Acetal - LISKON [liskonchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Diethyl 3-oxoundecanedioate
Welcome to the technical support center for the purification of Diethyl 3-oxoundecanedioate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this β-keto ester. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.
I. Understanding the Chemistry of this compound and Its Impurities
This compound is a β-keto ester, a class of compounds widely used as intermediates in organic synthesis. Its purification can be challenging due to its susceptibility to hydrolysis and decarboxylation, as well as the presence of structurally similar impurities from its synthesis. A solid understanding of its synthesis, typically a crossed Claisen condensation, is crucial for effective purification.
A. The Synthesis Context: Crossed Claisen Condensation
The most common route to this compound is a crossed Claisen condensation between an enolizable ester (such as diethyl succinate) and a non-enolizable ester (like ethyl nonanoate) in the presence of a strong base (e.g., sodium ethoxide).[1][2][3]
Reaction Scheme: Ethyl Nonanoate + Diethyl Succinate --(NaOEt, then H₃O⁺)--> this compound
This reaction context gives rise to a predictable set of potential impurities that must be addressed during purification.
B. Common Impurities in this compound Synthesis
| Impurity Class | Specific Examples | Origin | Impact on Purification |
| Unreacted Starting Materials | Ethyl nonanoate, Diethyl succinate | Incomplete reaction | Similar boiling points can complicate distillation. |
| Base and Byproducts | Sodium ethoxide, Ethanol, Water | Reaction conditions and workup | Can cause hydrolysis of the ester. |
| Self-Condensation Products | Diethyl 3-oxo-4-heptyladipate (from diethyl succinate), Diethyl 2-octanoyl-3-oxoundecanedioate (from ethyl nonanoate) | Side reactions of starting materials | Structurally similar to the desired product, making separation difficult. |
| Degradation Products | 3-oxoundecanedioic acid, Undecan-2-one | Hydrolysis and subsequent decarboxylation of the β-keto ester[4][5][6] | Acidic impurities can catalyze further degradation. |
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the purification of this compound.
Q1: My crude product is a dark, oily substance. Is this normal?
A1: A crude product from a Claisen condensation can often be dark due to the presence of polymeric side products or degradation. The key is to determine if the desired product is present in a reasonable yield. A preliminary analysis by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is recommended before proceeding with extensive purification.
Q2: I'm seeing a significant amount of a lower boiling point fraction during distillation. What could this be?
A2: This is likely unreacted starting materials, particularly the lower molecular weight ester used in the synthesis (e.g., diethyl succinate) and ethanol from the reaction or workup. It is crucial to remove these volatile impurities before collecting the main product fraction.
Q3: My purified product seems to degrade over time, even in storage. How can I prevent this?
A3: this compound, as a β-keto ester, is susceptible to hydrolysis and decarboxylation, especially in the presence of acid or base and water.[7][8][9] Ensure the final product is thoroughly dried and stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20°C is recommended for long-term storage). The use of amber vials can protect it from light, which can also catalyze degradation.
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization is generally not a suitable method for purifying this compound as it is likely a liquid or a low-melting solid at room temperature. The primary methods for purification are vacuum distillation and column chromatography.
III. Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of this compound.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | - Incomplete reaction. - Degradation during workup or purification. - Inefficient extraction. | - Optimize reaction conditions (time, temperature, base). - Perform workup and purification at low temperatures. Use a mild acidic quench. - Ensure complete extraction with an appropriate solvent. |
| Product is Contaminated with Starting Materials | - Inefficient distillation. - Co-elution during chromatography. | - Use a fractional distillation column with a higher number of theoretical plates. - Optimize the solvent system for column chromatography to improve separation. |
| Product is Acidic (low pH of aqueous wash) | - Incomplete neutralization of the reaction mixture. - Hydrolysis of the ester to the carboxylic acid. | - Wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases. - Minimize contact time with aqueous acidic or basic solutions. |
| "Bumping" or Uncontrolled Boiling During Vacuum Distillation | - Absence of boiling chips or inadequate stirring. - Too rapid heating. | - Use fresh boiling chips or a magnetic stir bar. - Heat the distillation flask slowly and evenly in an oil bath. |
IV. Experimental Protocols
The following are detailed protocols for the purification of this compound.
A. Protocol 1: Purification by Vacuum Distillation
Vacuum distillation is the preferred method for purifying this compound on a larger scale, as it allows for distillation at a lower temperature, minimizing thermal degradation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux)
-
Distillation head with condenser and receiving flask
-
Vacuum pump with a cold trap
-
Heating mantle or oil bath
-
Boiling chips or magnetic stirrer
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Neutralization and Drying:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Wash with brine, then dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude, dry ester.
-
-
Distillation Setup:
-
Assemble the fractional distillation apparatus. Ensure all joints are well-sealed.
-
Place the crude, dry this compound and a few boiling chips or a magnetic stir bar into the distillation flask.
-
-
Distillation Process:
-
Slowly apply vacuum to the system.
-
Gradually heat the distillation flask.
-
Collect a forerun fraction, which will contain any low-boiling impurities like residual solvents and unreacted starting materials.
-
Once the temperature stabilizes at the boiling point of this compound at the given pressure, collect the main fraction in a clean receiving flask.
-
Discontinue the distillation before the flask is completely dry to prevent the formation of peroxides and potential decomposition of the residue.
-
B. Protocol 2: Purification by Column Chromatography
Column chromatography is an excellent method for achieving high purity on a smaller scale or for separating impurities with boiling points close to that of the product.[10][11][12]
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Choosing the Eluent:
-
Determine the optimal eluent system using TLC. A good starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate. The goal is to have the product spot with an Rf value of approximately 0.3-0.4.
-
-
Packing the Column:
-
Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a less polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Collection:
-
Begin eluting the sample through the column with the chosen solvent system.
-
Collect fractions in separate tubes or flasks.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the pure fractions containing this compound.
-
Remove the solvent under reduced pressure to yield the purified product.
-
V. Visualization of Purification Workflow
The following diagram illustrates the decision-making process for the purification of this compound.
Caption: Decision workflow for the purification of this compound.
VI. References
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Pamplona, T. P., et al. (2014). One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA. Molecules, 19(11), 18887-18903. Retrieved from [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of labeled derivatives starting from diethyl 3-oxopentanedioate. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl 3-oxoheptanedioate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Leoni, E., et al. (2013). First results on diethyl oxalate as a new product for the conservation of carbonatic substrates. Periodico di Mineralogia, 82(2), 297-309. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Google Patents. (n.d.). CN1192433A - Method for producing diethyl oxalate by ethyl alcohol dehydration. Retrieved from
-
MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]
-
AK Lectures. (2014, July 8). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
OpenStax. (2023, September 20). 23.8 Mixed Claisen Condensations. In Organic Chemistry. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]
-
ChemBK. (2024, April 10). Diethyl 3-oxopentanedioate. Retrieved from [Link]
-
Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters. Retrieved from
-
Google Patents. (n.d.). US2373011A - Production of malonic acid. Retrieved from
-
The Organic Chemistry Tutor. (n.d.). Claisen Condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 17). 9.8: Mixed Claisen Condensations. Retrieved from [Link]
-
Beilstein Journals. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethyl oxalate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl ethoxalylpropionate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Recent synthetic applications of the dealkoxycarbonylation reaction. Part 2. Dealkoxycarbonylations of β-keto esters. Retrieved from [Link]
-
PubMed Central (PMC). (2022, August 3). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. Retrieved from [Link]
-
Google Patents. (n.d.). WO2004089867A2 - Process for the preparation of dialkyl 3-oxoglutarates. Retrieved from
-
Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl 3-oxooctadecanedioate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl acetonedicarboxylate. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. aklectures.com [aklectures.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. boa.unimib.it [boa.unimib.it]
- 9. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. mdpi.com [mdpi.com]
- 12. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Critical Role of Anhydrous Solvents in Diethyl 3-oxoundecanedioate Reactions
Welcome to the technical support center for handling Diethyl 3-oxoundecanedioate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile β-keto ester in their synthetic workflows. The success of reactions involving this substrate, particularly those requiring the formation of an enolate, is fundamentally dependent on the stringent exclusion of water. This document provides in-depth, experience-driven answers to common challenges, detailed troubleshooting protocols, and the scientific rationale behind a moisture-free reaction environment.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most pressing initial questions regarding the use of anhydrous solvents in your experiments.
Q1: Why are anhydrous conditions so critical for reactions involving this compound?
A1: this compound is a β-keto ester, characterized by acidic α-protons located on the carbon between the two carbonyl groups. Most synthetic transformations of this molecule, such as alkylation or acylation, proceed via the formation of a nucleophilic enolate.[1][2] This is achieved by deprotonating the α-carbon with a suitable base. The bases required for this (e.g., sodium ethoxide, sodium hydride, lithium diisopropylamide) are highly reactive and will preferentially react with any available protic species, especially water. Water is significantly more acidic than the α-proton of the β-keto ester, meaning the base will be consumed in an acid-base reaction with water before it can deprotonate your substrate.[3] This effectively inhibits the formation of the desired enolate, leading to reaction failure.
Q2: What are the specific consequences of having residual moisture in my reaction solvent?
A2: The presence of water introduces several critical problems:
-
Complete Reaction Failure: As explained above, the base will be quenched by water, preventing the formation of the necessary enolate intermediate. This is the most common cause of low to zero yield.
-
Ester Hydrolysis: Water can promote the hydrolysis of the ester functional groups of this compound, especially under basic or acidic conditions.[4] This generates the corresponding dicarboxylic acid, which complicates the reaction workup and purification of the desired product.
-
Reduced Yield and Reproducibility: Even trace amounts of water can significantly lower the effective concentration of your base, leading to incomplete reactions, reduced yields, and poor experimental reproducibility.
Q3: Which anhydrous solvents are recommended for enolate formation with this compound?
A3: The choice of solvent is intrinsically linked to the choice of base.
-
Aprotic Solvents: Aprotic solvents like tetrahydrofuran (THF), diethyl ether, and 1,4-dioxane are generally preferred as they do not have acidic protons that can interfere with the reaction.[5] These are essential when using very strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH).
-
Protic Solvents: A protic solvent like ethanol can be used, but ONLY if the corresponding alkoxide base is employed (i.e., sodium ethoxide in ethanol). Using a different alkoxide base than the alcohol solvent (e.g., sodium methoxide in ethanol) will lead to transesterification, creating a mixture of ester products.[6] It is important to note that using an alkoxide in its parent alcohol will establish an equilibrium, and the enolate will not be formed completely.[3]
Q4: How can I be confident that my glassware and solvents are truly anhydrous?
A4: Visual inspection is insufficient. Glass surfaces adsorb a layer of water from the atmosphere.[7]
-
Glassware: All glassware should be oven-dried at >120°C for several hours or flame-dried under vacuum or an inert gas stream immediately before use.
-
Solvents: Commercial anhydrous solvents should be used from a freshly opened bottle or a solvent purification system. If preparing your own, solvents must be dried over an appropriate agent (e.g., molecular sieves, sodium/benzophenone for ethers) and distilled under an inert atmosphere.[7] A common test for the activity of molecular sieves is to add a small amount to a drop of water; active sieves will become hot to the touch.[7]
Section 2: Troubleshooting and Optimization Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Issue 1: Reaction Failure - Low or No Yield of the Desired Product
| Potential Cause | Scientific Rationale & Recommended Solution |
| Residual Moisture | Cause: This is the most probable culprit. Water quenches the base, preventing the formation of the nucleophilic enolate required for the reaction to proceed. Solution: Rigorously dry all components. Flame-dry glassware under an inert atmosphere (Nitrogen or Argon) immediately prior to use. Use freshly distilled or commercially sealed anhydrous solvents. Ensure starting materials are also anhydrous. |
| Incorrect Base/Solvent Pairing | Cause: The pKa of the base's conjugate acid must be significantly higher than the pKa of the β-keto ester's α-proton (~11) to ensure complete deprotonation.[8] Solution: For irreversible and complete enolate formation, use a strong, non-nucleophilic base like LDA in an aprotic solvent like THF. If using an alkoxide like sodium ethoxide, use ethanol as the solvent to prevent transesterification, but be aware that this will be an equilibrium process.[3][6] |
| Base Inactivity | Cause: Bases like sodium hydride can become inactive due to surface oxidation. LDA solutions can degrade over time. Solution: Use fresh NaH from a sealed container; it should be a fine gray powder, not a white crust. If using NaH, rinse it with anhydrous hexane to remove mineral oil. Prepare LDA solutions fresh or titrate older solutions to determine their exact molarity before use. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Scientific Rationale & Recommended Solution |
| 3-oxoundecanedioic acid | Cause: This diacid results from the hydrolysis of the ester groups in either the starting material or the product. This occurs if water is present during the reaction or, more commonly, during the aqueous workup before the base has been fully quenched.[4] Solution: Ensure the reaction is fully quenched with a non-aqueous protic source (e.g., saturated ammonium chloride solution) before exposing it to a standard aqueous workup. Maintain anhydrous conditions throughout the entire reaction sequence. |
| Dialkylated Product | Cause: In alkylation reactions, the mono-alkylated product still possesses one acidic α-proton and can be deprotonated and react a second time. This is more likely if excess base or alkylating agent is used, or at higher temperatures. Solution: Use a slight excess of the β-keto ester relative to the base (e.g., 1.05 equivalents of ester to 1.00 equivalent of base). Add the alkylating agent slowly at a low temperature (e.g., -78 °C) to control the reaction rate and selectivity. |
| O-alkylation Product | Cause: The enolate is an ambident nucleophile, with electron density on both the α-carbon and the oxygen atom. While C-alkylation is generally favored for β-keto esters, certain conditions (e.g., use of highly polar, aprotic solvents like HMPA, or specific counter-ions) can increase the amount of O-alkylation. Solution: For most standard alkylations, using THF or diethyl ether as the solvent strongly favors the desired C-alkylation product. |
Section 3: Core Experimental Protocols
Protocol 1: Preparation of Anhydrous Tetrahydrofuran (THF)
-
Safety Note: This procedure should be performed in a well-ventilated fume hood. Sodium is highly reactive with water.
-
Pre-drying: Add approximately 10 g of activated 4Å molecular sieves per 1 L of reagent-grade THF and let it stand for at least 12 hours.[7]
-
Setup: Assemble a distillation apparatus that has been meticulously flame-dried under a stream of nitrogen.
-
Drying Agent: In the distillation flask, add small, freshly cut pieces of sodium metal and a small amount of benzophenone to the pre-dried THF.
-
Reflux: Heat the mixture to reflux under a nitrogen atmosphere. A deep blue or purple color indicates that the solvent is anhydrous and oxygen-free. If the color fades, more sodium may be required.
-
Distillation: Once the persistent blue/purple color is achieved, distill the required volume of THF directly into the flame-dried reaction flask under a positive pressure of nitrogen.
Protocol 2: General Procedure for an Anhydrous Alkylation Reaction
-
Glassware Preparation: Assemble the reaction flask, addition funnel, and condenser. Flame-dry all glassware under a high vacuum and then allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Reagent Addition: To the cooled reaction flask, add anhydrous THF (or other suitable solvent) via cannula or syringe. Add this compound (1.0 eq) via syringe. Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Enolate Formation: Slowly add the base (e.g., 1.0 eq of LDA solution) dropwise to the stirred solution. Allow the mixture to stir at this temperature for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (e.g., 1.0 eq of an alkyl halide) dropwise via syringe, maintaining the low temperature.
-
Reaction Monitoring: Allow the reaction to stir and slowly warm to room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
Quenching: Once complete, cool the reaction back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench any remaining base and enolate.
-
Workup: Proceed with a standard aqueous extraction, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography or vacuum distillation.
Section 4: Visualized Workflows and Data
Diagram 1: Anhydrous Reaction Setup Workflow
Caption: Workflow for setting up a moisture-sensitive reaction.
Diagram 2: Competing Base Reactions
Caption: The critical choice: base reacts with substrate or water.
Table 1: Comparison of Common Bases for Enolate Formation
| Base | Formula | pKa of Conj. Acid | Recommended Solvent | Comments |
| Sodium Hydride | NaH | ~36 | THF, Dioxane | Heterogeneous, strong, non-nucleophilic. Requires oil removal. |
| Sodium Ethoxide | NaOEt | ~16 | Ethanol | Homogeneous. Establishes an equilibrium. Must match solvent.[6] |
| Lithium Diisopropylamide | LDA | ~36 | THF | Very strong, non-nucleophilic, sterically hindered. Soluble. Ideal for complete, irreversible deprotonation.[3] |
Section 5: Safety Precautions
-
Handling Anhydrous Solvents: Anhydrous ethers like THF can form explosive peroxides over time. Always test for peroxides before distilling and never distill to dryness. Store in a cool, dark place under an inert atmosphere.[9]
-
Strong Bases: Sodium hydride (NaH) is a flammable solid that reacts violently with water, releasing flammable hydrogen gas. Lithium diisopropylamide (LDA) is typically handled as a solution, but its precursor, n-butyllithium, is pyrophoric and will ignite on contact with air. Always handle these reagents under an inert atmosphere using proper syringe and cannula techniques.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and compatible gloves when working with these reagents.[9][11]
-
Quenching: Quench reactive bases and reagents slowly and carefully, typically at low temperatures. A common method for quenching NaH is the slow, dropwise addition of isopropanol, followed by methanol, and finally water.
References
-
Patel, A., et al. (n.d.). Spectroscopy of diethyl carbonate a green solvent: An experimental and theoretical study. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
Arkan, F., & Izadyar, M. (2016). Quantum chemical aspects of solvent effects on the Diels-Alder reaction of 2,3-dimethyl-1,3-butadiene and diethyl azodicarboxylate. Progress in Reaction Kinetics and Mechanism, 41(3), 224–234. Retrieved from [Link]
-
Clark, J. (2015). Making Esters. Chemguide. Retrieved from [Link]
-
Ashenhurst, J. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Quora. (2022). What are some safety precautions to take when working with strong acids and strong bases? Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Esters From Alcohols. Retrieved from [Link]
-
Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical Study of the Effect of Water Clusters on the Enol Content of Acetone as a Model for Understanding the Effect of Water on Enolization Reaction. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Curtin University. (2020). Making esters - Part 1 | Chemistry Tutorial. YouTube. Retrieved from [Link]
-
datapdf.com. (n.d.). Alkylation of dianions of. beta.-keto esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.3: Enolate Addition- Aldol reactions. Retrieved from [Link]
-
University of Oxford. (n.d.). III Enolate Chemistry. Retrieved from [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
-
Nature Communications. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory. Retrieved from [Link]
-
Chad's Prep. (2021). 21.6 Claisen Condensation Reactions | Organic Chemistry. YouTube. Retrieved from [Link]
-
Vertec BioSolvents. (2021). Working Safely with Solvents: A Guide. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Preparation of Esters. Retrieved from [Link]
-
Neuman, R. C. (n.d.). 18: Reactions of Enolate Ions and Enols. Retrieved from [Link]
-
ResearchGate. (2021). Mastering β-keto esters. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Safety Precautions Should Be Taken When Working with Solvents? YouTube. Retrieved from [Link]
-
Pearson. (n.d.). Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Leah4sci. (2016). Claisen Condensation Product Shortcut. YouTube. Retrieved from [Link]
Sources
- 1. aklectures.com [aklectures.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. moodle2.units.it [moodle2.units.it]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Working Safely with Solvents | Vertec BioSolvents [vertecbiosolvents.com]
- 10. quora.com [quora.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Diethyl 3-oxoundecanedioate Reaction Kinetics
A Senior Application Scientist's Guide to Temperature Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diethyl 3-oxoundecanedioate. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical role of temperature in the reaction kinetics of this and related β-keto esters. As Senior Application Scientists, we synthesize our expertise to not only provide protocols but to explain the underlying chemical principles that govern your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My Claisen condensation to synthesize this compound is giving low yields. Could temperature be the issue?
A1: Absolutely. The Claisen condensation, which is a common route to β-keto esters like this compound, is an equilibrium-driven reaction.[1][2][3] Temperature plays a multifaceted role here. While heating can increase the reaction rate, excessively high temperatures can favor the reverse reaction (retro-Claisen), leading to lower yields. Moreover, side reactions such as transesterification or decomposition can become more prevalent at elevated temperatures.[2][4] For optimal results, it is crucial to maintain a consistent and controlled temperature throughout the reaction. We recommend starting with the temperature specified in your protocol and then systematically optimizing in small increments if necessary.
Q2: I am observing significant decarboxylation of my this compound during subsequent reaction steps. How can I prevent this?
A2: this compound is a β-keto ester, and upon hydrolysis (even with trace amounts of water), it can form a β-keto acid.[5] These β-keto acids are thermally labile and readily undergo decarboxylation, especially when heated.[6][7] This is a common issue when attempting to perform reactions at elevated temperatures. To mitigate this, ensure your reaction conditions are scrupulously anhydrous. If the subsequent step requires heat, consider using a lower-boiling point solvent to maintain a lower reaction temperature or explore alternative, milder reaction conditions that do not require high heat.
Q3: What is the general effect of increasing temperature on the alkylation of this compound?
A3: Increasing the temperature will generally increase the rate of the SN2 alkylation reaction of the enolate of this compound.[5][6] However, a careful balance must be struck. Higher temperatures can also lead to an increase in side reactions. For instance, if your alkylating agent is prone to elimination, higher temperatures will favor the E2 elimination pathway over the desired SN2 substitution, reducing the yield of your alkylated product. Always monitor your reaction by a suitable technique (e.g., TLC, LC-MS) to ensure that the formation of byproducts is not outpacing the formation of the desired product as you increase the temperature.
Q4: Can temperature affect the stability and storage of this compound?
A4: Yes. While this compound is relatively stable at room temperature, prolonged storage at elevated temperatures is not recommended. Over time, it can undergo slow decomposition or hydrolysis if exposed to atmospheric moisture. For long-term storage, it is best to keep it in a tightly sealed container in a cool, dark, and dry place, preferably refrigerated.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound, with a focus on temperature-related causes and solutions.
Problem 1: Low or No Product Formation in a Claisen Condensation
| Potential Cause | Explanation | Suggested Solution |
| Temperature too low | The activation energy for the reaction is not being overcome, resulting in a very slow reaction rate. | Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or GC. |
| Temperature too high | The equilibrium is shifting back towards the starting materials (retro-Claisen).[1] Side reactions may also be consuming your reactants. | Decrease the reaction temperature. Ensure your condenser is functioning efficiently to prevent loss of volatile reactants. |
| Incorrect base/temperature combination | The choice of base and reaction temperature are intrinsically linked. A strong base might be too reactive at a higher temperature, leading to side reactions. | Ensure the pKa of the conjugate acid of your base is appropriate for the reaction temperature. For example, sodium ethoxide in ethanol is a common choice.[2] |
Problem 2: Formation of Multiple Byproducts
| Potential Cause | Explanation | Suggested Solution |
| Excessive heat | High temperatures can provide the activation energy for various side reactions, such as self-condensation of the starting esters, or decomposition of the product. | Lower the reaction temperature. Consider using a more selective catalyst if applicable. |
| "Oiling out" | The product or a reaction intermediate may be melting at the reaction temperature instead of crystallizing, trapping impurities.[8] | Add more solvent to keep the product dissolved, then cool slowly to promote proper crystallization.[8] |
| Thermal decomposition | The desired product, this compound, may be degrading under the reaction conditions. | Perform a stability test on your purified product at the reaction temperature to see if it decomposes. If so, a lower temperature or shorter reaction time is necessary. |
Problem 3: Reaction "Stalls" or is Incomplete
| Potential Cause | Explanation | Suggested Solution |
| Insufficient heating | The reaction has reached thermal equilibrium at a point where a significant amount of starting material remains.[9] | Increase the temperature to shift the equilibrium towards the products, but be mindful of the potential for byproduct formation. |
| Poor heat transfer | In larger scale reactions, inefficient stirring or an inadequate heating bath can create temperature gradients within the reaction vessel.[10][11] | Use a mechanical stirrer and an appropriately sized heating mantle or oil bath to ensure uniform heating.[12][13] |
| Endothermic reaction | Some reactions absorb heat from the surroundings. If the heating source is not sufficient, the reaction temperature will drop, slowing the rate. | Use a more powerful heating system and monitor the internal reaction temperature, not just the bath temperature. |
Experimental Protocols & Methodologies
Protocol 1: Temperature-Controlled Synthesis of this compound via Claisen Condensation
This protocol provides a self-validating system by including in-process checks to ensure optimal reaction conditions.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a temperature probe. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In the dropping funnel, prepare a solution of diethyl succinate and ethyl nonanoate in anhydrous ethanol.
-
Base Addition: To the reaction flask, add a solution of sodium ethoxide in anhydrous ethanol.
-
Controlled Addition & Temperature Monitoring: While vigorously stirring, add the ester solution from the dropping funnel to the base solution at a rate that maintains the internal reaction temperature at a consistent value (e.g., 25-30°C). Use a water bath to dissipate any excess heat generated.
-
Reaction & Monitoring: Once the addition is complete, heat the reaction mixture to a gentle reflux (approximately 78°C for ethanol) using a temperature-controlled oil bath. Monitor the reaction progress every hour by taking a small aliquot, quenching it with dilute acid, and analyzing by TLC or GC.
-
Work-up: Once the reaction is complete (as determined by the disappearance of the limiting starting material), cool the mixture to room temperature before proceeding with the aqueous work-up.
Protocol 2: Kinetic Analysis of Decarboxylation
This protocol allows for the determination of the rate of decarboxylation of the corresponding β-keto acid at different temperatures.
-
Hydrolysis: Carefully hydrolyze a sample of this compound to the corresponding diacid using a stoichiometric amount of base, followed by careful acidification at low temperature. Isolate the crude β-keto diacid.
-
Setup: Place a known concentration of the β-keto diacid in a suitable solvent in a thermostated reaction vessel equipped with a system to measure CO₂ evolution or a means to sample for HPLC/GC analysis.
-
Data Collection: At a set temperature (e.g., 40°C), monitor the disappearance of the starting material or the formation of the decarboxylated product over time.
-
Repeat at Different Temperatures: Repeat the experiment at several other temperatures (e.g., 50°C, 60°C, 70°C) to determine the rate constants at each temperature.
-
Data Analysis: Plot ln(rate) vs. 1/T (Arrhenius plot) to determine the activation energy for the decarboxylation reaction.
Visualizations
Reaction Pathway: Claisen Condensation
Caption: The Claisen condensation pathway to form the target molecule.
Troubleshooting Logic: Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
-
Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis . JoVE. Available at: [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters . AK Lectures. Available at: [Link]
-
How To: Troubleshoot a Reaction . University of Rochester Department of Chemistry. Available at: [Link]
-
Decarboxylation . Master Organic Chemistry. Available at: [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides . Organic Chemistry Portal. Available at: [Link]
-
Temperature Control and Efficiency in Chemical Processing . Fluorotherm. Available at: [Link]
-
Claisen Condensation and Dieckmann Condensation . Master Organic Chemistry. Available at: [Link]
-
How to Achieve Optimal Temperature Control of Reactors . Lab Unlimited. Available at: [Link]
-
3.6F: Troubleshooting . Chemistry LibreTexts. Available at: [Link]
-
Recent advances in the transesterification of β-keto esters . Royal Society of Chemistry. Available at: [Link]
-
Claisen Condensation Reaction Mechanism . Chemistry Steps. Available at: [Link]
-
Best Practices for Working with Chemical Reactions in the Lab . Available at: [Link]
-
Claisen Condensation EXPLAINED . YouTube. Available at: [Link]
-
Effect of Temperature on Reactions of Chemical Organic Synthesis . Lneya. Available at: [Link]
-
Struggling with Synthesis? This ONE Hack Changes Everything! . YouTube. Available at: [Link]
-
Tips & Tricks: Heating and Cooling . University of Rochester Department of Chemistry. Available at: [Link]
-
Approach to Synthesis Problems . Organic Chemistry: How to... Available at: [Link]
-
Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters . National Institutes of Health. Available at: [Link]
-
23.7: The Claisen Condensation Reaction . Chemistry LibreTexts. Available at: [Link]
-
Lecture 7 The Claisen Condensation, and Control of Relative Stereochemistry in Aldol Reactions . University of Bath. Available at: [Link]
-
Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides . ACS Publications. Available at: [Link]
-
Mechanism for decarboxylation of a beta-keto ester in ethanol . Reddit. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 5. aklectures.com [aklectures.com]
- 6. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. lneya.com [lneya.com]
- 10. Temperature Control and Efficiency in Chemical Processing - Fluorotherm™ [fluorotherm.com]
- 11. labunlimited.com [labunlimited.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. msesupplies.com [msesupplies.com]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Assessment: Diethyl 3-oxoundecanedioate by Quantitative NMR (qNMR)
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and high-stakes chemical research, the precise characterization of a molecule's purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For complex molecules like Diethyl 3-oxoundecanedioate, an intermediate with significant potential in organic synthesis, establishing an accurate purity profile is paramount. This guide provides an in-depth, experience-driven comparison of analytical techniques, focusing on the superior capabilities of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Principle: Why qNMR is a Primary Method for Purity Assessment
Unlike chromatographic techniques such as HPLC or GC, which are inherently comparative and require a specific, high-purity reference standard of the analyte itself, qNMR stands as a primary analytical method.[1][2] Its power lies in a fundamental principle of physics: the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[3][4]
This means that by co-dissolving a known mass of a highly pure, certified internal standard with a known mass of the this compound sample, we can determine the purity of our analyte by a direct comparison of their NMR signal integrals.[5] This method bypasses the need for analyte-specific calibration curves and provides a direct, traceable link to the International System of Units (SI).[1] The simultaneous structural confirmation provided by the NMR spectrum offers an unparalleled level of confidence, ensuring that you are quantifying the correct molecule and identifying potential impurities in a single experiment.[4]
Comparative Analysis: qNMR vs. Chromatographic Methods
The choice of an analytical method should be a deliberate one, based on the specific requirements of the analyte and the research question. While HPLC and GC are workhorse techniques in many labs, qNMR offers distinct advantages for the purity determination of a novel or synthesized compound like this compound.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal area is directly proportional to the number of nuclei.[3] | Differential partitioning of analyte between mobile and stationary phases, detected by UV, MS, etc. | Partitioning of volatile analyte between mobile gas and stationary phase, detected by FID, MS, etc. |
| Analyte Standard | Requires a certified internal standard (can be a different molecule).[5] | Requires a certified reference standard of the analyte itself for accurate quantification. | Requires a certified reference standard of the analyte itself. |
| Quantification | Absolute quantification possible without an analyte-specific standard.[5] | Relative quantification based on response factors and calibration curves. | Relative quantification based on response factors and calibration curves. |
| Sample Prep | Simple dissolution; minimal solvent use.[6] | Can be complex, involving filtration, dilution, and mobile phase preparation. | Sample must be volatile or derivatized to become volatile. |
| Analysis Time | Rapid (typically 5-15 minutes per sample).[7] | Moderate (typically 10-30 minutes per sample).[8] | Moderate to long, depending on the temperature program. |
| Sample Integrity | Non-destructive; the sample can be recovered and used for other analyses.[5][7] | Destructive. | Destructive. |
| Universality | Nearly universal detection for soluble, NMR-active compounds.[9] | Detection is dependent on the analyte having a chromophore (for UV) or being ionizable (for MS). | Limited to volatile and thermally stable compounds. |
| Structural Info | Provides definitive structural confirmation alongside quantification. | Provides limited structural information (retention time). | Provides limited structural information (retention time). |
Experimental Protocol: Purity of this compound via qNMR
This protocol is designed to be a self-validating system, incorporating best practices to ensure the highest degree of accuracy and precision.
Causality Behind Experimental Choices
-
Internal Standard Selection (Maleic Acid): The ideal internal standard must have high purity (≥99.9%), be stable, non-volatile, and possess NMR signals that do not overlap with the analyte's signals.[10] Maleic acid is an excellent choice as its sharp singlet for the olefinic protons appears around 6.2-6.5 ppm in many solvents, a region typically clear of signals from aliphatic esters like this compound. Its high chemical purity is also readily available and certified.[11]
-
Solvent Selection (Chloroform-d, CDCl₃): The solvent must completely dissolve both the analyte and the internal standard.[4] CDCl₃ is a good starting point for many organic esters. The residual solvent peak at ~7.26 ppm does not interfere with the key signals of interest.[12]
-
Relaxation Delay (D1 ≥ 5xT₁): This is the most critical parameter for accurate quantification.[13] The relaxation delay (D1) is the time allowed for the protons to return to their equilibrium state before the next pulse. To ensure all protons are fully relaxed and contribute equally to the signal intensity, D1 should be set to at least five times the longest spin-lattice relaxation time (T₁) of any proton being integrated (both analyte and standard). A value of 30-60 seconds is often a safe starting point for small molecules.
Step-by-Step Methodology
-
High-Precision Weighing: Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial using a calibrated microbalance.[14] Record the weight to at least 0.01 mg.
-
Internal Standard Addition: Accurately weigh approximately 5-10 mg of a certified Maleic Acid internal standard (purity ≥ 99.9%) and add it to the same vial. Record the weight precisely. The goal is to achieve a signal intensity ratio between the analyte and standard peaks that is close to 1:1 for optimal accuracy.[14]
-
Dissolution: Add approximately 0.7 mL of Chloroform-d (CDCl₃) to the vial. Vortex thoroughly for at least 60 seconds to ensure complete dissolution of both the analyte and the standard.
-
Sample Transfer: Transfer the solution to a high-quality, clean NMR tube.
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum on a spectrometer (≥400 MHz recommended for better signal dispersion).
-
Key Acquisition Parameters:
-
Pulse Program: A simple, single-pulse experiment (e.g., 'zg' on Bruker systems).[15]
-
Pulse Angle: Set to 90° to maximize signal intensity.[13]
-
Relaxation Delay (D1): Set to 60 seconds.
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for good signal-to-noise. A signal-to-noise ratio of at least 250:1 is recommended for integration errors below 1%.[16]
-
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction to ensure a flat baseline across the entire spectrum.
-
Integration:
-
Calibrate the integral of the well-resolved Maleic Acid singlet (2H) at ~6.25 ppm to a value of 2.00.
-
Integrate a well-resolved, non-overlapping signal from this compound. The triplet from the two ethyl ester CH₃ groups (~1.2-1.3 ppm, 6H total) is often a good choice.
-
-
Purity Calculation
The purity of the analyte (Purityₐ) is calculated using the following IUPAC-recommended formula[17][18]:
Purityₐ (%) = ( Iₐ / Iₛₜd ) * ( Nₛₜd / Nₐ ) * ( Mₐ / Mₛₜd ) * ( mₛₜd / mₐ ) * Purityₛₜd
Where:
-
Iₐ: Integral of the analyte signal.
-
Iₛₜd: Integral of the internal standard signal.
-
Nₐ: Number of protons for the integrated analyte signal (e.g., 6 for the two CH₃ groups).
-
Nₛₜd: Number of protons for the integrated standard signal (2 for Maleic Acid).
-
Mₐ: Molar mass of the analyte (this compound, C₁₅H₂₆O₅ = 286.36 g/mol ).
-
Mₛₜd: Molar mass of the standard (Maleic Acid, C₄H₄O₄ = 116.07 g/mol ).
-
mₐ: Mass of the analyte.
-
mₛₜd: Mass of the standard.
-
Purityₛₜd: Certified purity of the internal standard (as a percentage).
Visualization of the qNMR Workflow
The following diagram illustrates the logical flow of the qNMR purity assessment process, from initial preparation to the final, validated result.
Caption: Workflow for qNMR Purity Determination.
Conclusion
References
-
Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma.
-
Sigma-Aldrich. "QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials." Sigma-Aldrich, 2017.
-
Claridge, T. "Quantitative NMR Spectroscopy." University of Oxford, 2017.
-
Weber, M., et al. "High-Performance Quantitative H-1 NMR." Sigma-Aldrich.
-
USP. "Stimuli Article (qNMR)." US Pharmacopeia.
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.
-
IUPAC. "RECOMMENDATIONS FOR THE PRESENTATION OF NMR STRUCTURES OF PROTEINS AND NUCLEIC ACIDS." IUPAC.
-
Özden, T., et al. "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules." ACG Publications, 2016.
-
ResolveMass Laboratories Inc. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." ResolveMass Laboratories Inc.
-
ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." ResolveMass Laboratories Inc.
-
De Zorzi, R., et al. "Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control." Bentham Science Publishers, 2024.
-
Mestrelab. "What is qNMR and why is it important?" Mestrelab Resources.
-
MDPI. "A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones." MDPI, 2019.
-
Cui, Y., et al. "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection." MDPI, 2023.
-
ResolveMass Laboratories Inc. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results" (Video). YouTube, 2025.
-
Monakhova, Y.B., et al. "Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023)." ResearchGate, 2023.
-
Chemistry LibreTexts. "Interpreting C-13 NMR Spectra." Chemistry LibreTexts, 2023.
-
Miura, T., et al. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." Magnetochemistry, 2021.
-
Cui, Y., et al. "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection." PubMed, 2023.
-
Human Metabolome Database. "1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573)." Human Metabolome Database.
-
Sigma-Aldrich. "NMR Chemical Shifts of Impurities." Sigma-Aldrich.
-
Chemguide. "interpreting C-13 NMR spectra." Chemguide.
Sources
- 1. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. usp.org [usp.org]
- 4. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. acgpubs.org [acgpubs.org]
- 7. mdpi.com [mdpi.com]
- 8. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. youtube.com [youtube.com]
- 12. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. emerypharma.com [emerypharma.com]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. publications.iupac.org [publications.iupac.org]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Diethyl 3-oxoundecanedioate: A Comparative Analysis for Advanced Synthesis
For the discerning researcher in organic synthesis and drug development, the selection of the appropriate building block is paramount to the success of a synthetic campaign. Among the versatile class of β-keto esters, Diethyl 3-oxoundecanedioate emerges as a compelling, albeit less conventional, alternative to workhorse reagents like ethyl acetoacetate and diethyl malonate. This guide provides an in-depth, objective comparison of this compound with other common β-keto esters, supported by structural analysis, reactivity principles, and illustrative experimental protocols. Our aim is to equip you with the necessary insights to strategically deploy this long-chain β-keto ester in your synthetic endeavors.
Structural and Physicochemical Properties: The Impact of the Aliphatic Chain
The defining feature of this compound is its long aliphatic backbone, which bestows upon it distinct physical properties compared to its short-chain counterparts. A comprehensive understanding of these properties is crucial for reaction setup and purification.
Table 1: Physicochemical Properties of this compound and Common Beta-Keto Esters
| Property | This compound (estimated) | Ethyl Acetoacetate | Methyl Acetoacetate | Diethyl Malonate |
| Molecular Formula | C₁₅H₂₆O₅ | C₆H₁₀O₃[1][2] | C₅H₈O₃ | C₇H₁₂O₄ |
| Molecular Weight ( g/mol ) | 286.36 | 130.14[2] | 116.12 | 160.17 |
| Boiling Point (°C) | > 300 | 180.8[1][2] | 169-170 | 199 |
| Melting Point (°C) | Not available | -45[1] | -80 | -50 |
| Density (g/cm³) | ~1.0 | 1.028[2] | 1.076 | 1.055 |
| Solubility | Soluble in common organic solvents; low water solubility. | 2.86 g/100 mL in water (20 °C)[1] | 460 g/L in water (20 °C) | Slightly soluble in water |
The extended undecanedioate chain significantly increases the molecular weight and boiling point of this compound, rendering it less volatile than its shorter-chain analogs. This property can be advantageous in high-temperature reactions, minimizing loss of starting material. Conversely, its increased lipophilicity and lower water solubility necessitate the use of non-polar organic solvents for reactions and extractions.
Comparative Reactivity: Acidity, Enolate Formation, and Steric Effects
The reactivity of β-keto esters is primarily governed by the acidity of the α-protons situated between the two carbonyl groups, which dictates the ease of enolate formation.
Acidity and Enolate Generation
-
Expert Insight: The long alkyl chain in this compound is not expected to significantly alter the electronic environment of the active methylene group. Therefore, the ease of enolate formation with common bases like sodium ethoxide or sodium hydride should be similar to that of ethyl acetoacetate.
Alkylation Reactions: A Comparative Perspective
Alkylation of the α-carbon is a cornerstone reaction of β-keto esters. The choice of the β-keto ester can influence the outcome of these reactions, particularly concerning steric hindrance.
While the enolate of this compound is electronically similar to that of ethyl acetoacetate, the long, flexible chain may introduce unique steric considerations, especially in reactions with bulky electrophiles. However, for most common alkylation reactions with primary and secondary alkyl halides, the reactivity is expected to be comparable.
Experimental Protocol: Comparative Alkylation of a β-Keto Ester
This protocol provides a general framework for comparing the alkylation of this compound with ethyl acetoacetate.
Materials:
-
β-Keto ester (this compound or ethyl acetoacetate)
-
Anhydrous ethanol
-
Sodium metal
-
Alkyl halide (e.g., benzyl bromide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, prepare a solution of sodium ethoxide by cautiously adding sodium (1.0 eq) to anhydrous ethanol under a nitrogen atmosphere.
-
To the freshly prepared sodium ethoxide solution, add the β-keto ester (1.0 eq) dropwise at room temperature.
-
Stir the mixture for 30 minutes to ensure complete enolate formation.
-
Add the alkyl halide (1.05 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome and Analysis: By running this experiment in parallel for both this compound and ethyl acetoacetate, a direct comparison of reaction times and isolated yields can be made. This will provide empirical data on the relative reactivity of the two substrates under identical conditions.
The Strategic Advantage: Intramolecular Cyclization and Macrocycle Synthesis
The most significant advantage of this compound lies in its potential for intramolecular reactions, specifically the Dieckmann condensation, to form large ring structures, or macrocycles.[3] The 11-carbon chain is pre-disposed to cyclize, offering a direct route to 12-membered rings, which are valuable synthons in fragrance chemistry and for the synthesis of complex natural products.
The Dieckmann Condensation: A Gateway to Macrocyclic Ketones
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[2][3][4][5] For this compound, this reaction would lead to the formation of a 12-membered cyclic β-keto ester, which can then be hydrolyzed and decarboxylated to yield cyclododecanone, a valuable macrocyclic ketone.[1]
Diagram: Dieckmann Condensation of this compound
Caption: Dieckmann condensation of this compound to form a macrocyclic ketone.
Experimental Protocol: Dieckmann Condensation of this compound
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous toluene
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere and high-dilution reactions
Procedure:
-
Under a nitrogen atmosphere, suspend sodium hydride (2.5 eq) in anhydrous toluene in a large, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Heat the suspension to reflux.
-
Prepare a solution of this compound (1.0 eq) in anhydrous toluene.
-
Using the dropping funnel, add the this compound solution to the refluxing sodium hydride suspension over a period of 8-12 hours to maintain high-dilution conditions, which favor intramolecular cyclization over intermolecular polymerization.
-
After the addition is complete, continue to reflux the mixture for an additional 2 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench with a mixture of ice and concentrated hydrochloric acid until the aqueous layer is acidic.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting crude cyclic β-keto ester can be further purified by chromatography or taken directly to the next step.
-
For decarboxylation, reflux the crude cyclic β-keto ester with aqueous sulfuric acid (e.g., 20%) for several hours until gas evolution ceases.
-
Cool the reaction mixture, extract with diethyl ether, wash the organic layer with water and brine, dry, and concentrate.
-
Purify the final macrocyclic ketone by distillation or column chromatography.
Knoevenagel Condensation: A Note on Reactivity
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone.[6][7] The reactivity of this compound in this reaction is expected to be similar to other β-keto esters. The choice of catalyst, typically a weak base such as piperidine or pyridine, will be crucial. The long alkyl chain is unlikely to interfere with the reaction mechanism but may influence the solubility of the reactants and products, necessitating careful solvent selection.
Conclusion and Strategic Recommendations
This compound presents a unique set of properties that make it a valuable tool for specific synthetic challenges.
-
Choose this compound when:
-
The target molecule contains a macrocyclic ketone, particularly a 12-membered ring.
-
High-temperature reaction conditions are required, and the volatility of shorter-chain β-keto esters is a concern.
-
The lipophilic nature of the molecule can be exploited for selective extractions or to enhance solubility in non-polar reaction media.
-
-
Consider established alternatives like ethyl acetoacetate or diethyl malonate when:
-
A simple alkylation or acylation is the primary transformation, and the additional cost and molecular weight of the undecanedioate chain offer no synthetic advantage.
-
High water solubility is desired for reaction or workup conditions.
-
By understanding the nuanced differences in physical properties and leveraging the unique structural features of this compound, researchers and drug development professionals can unlock new synthetic pathways and efficiently construct complex molecular architectures.
References
-
Wikipedia. Ethyl acetoacetate. [Link]
-
PubChem. Ethyl Acetoacetate. [Link]
-
Vedantu. Ethyl Acetoacetate: Structure, Uses & Reactions Explained. [Link]
-
Wikipedia. Diethyl malonate. [Link]
-
Wikipedia. Methyl acetoacetate. [Link]
-
Wikipedia. Dieckmann condensation. [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. [Link]
-
Organic Reactions. The Knoevenagel Condensation. [Link]
-
ResearchGate. Knoevenagel condensation between benzaldehyde and diethyl malonate. [Link]
-
Amazon S3. Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. [Link]
-
ResearchGate. Synthesis of Macrocyclic Ketones by Repeatable Two-Carbon Ring Expansion Reactions. [Link]
-
PubMed. Synthesis of Macrocyclic Ketones through Catalyst-Free Electrophilic Halogen-Mediated Semipinacol Rearrangement. [Link]
-
Purdue University Graduate School. CATALYTIC CARBONYLATION FOR MACROCYCLIC KETONE AND MACROLIDE SYNTHESIS. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. organicreactions.org [organicreactions.org]
- 7. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
A Senior Application Scientist's Guide to Alternative Reagents for Diethyl 3-oxoundecanedioate in Condensation Reactions
In the landscape of complex organic synthesis, the choice of a C-H acidic methylene compound is a critical decision point that dictates reaction pathways, influences yields, and ultimately defines the feasibility of a synthetic route. Diethyl 3-oxoundecanedioate, a specialized β-keto ester, serves as a valuable precursor, particularly for intramolecular condensation reactions like the Dieckmann condensation, leading to the formation of cyclic ketones. However, its specific structure and functional group arrangement may not be universally optimal or readily available for all synthetic targets.
This guide provides an in-depth comparison of viable alternative reagents to this compound. We will move beyond a simple list of substitutes, instead focusing on the causality behind experimental choices. By examining the mechanistic nuances and reactivity profiles of key alternatives, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights needed to select the most effective reagent for their specific condensation reaction needs.
Understanding the Benchmark: this compound
This compound (EtOOC-CH₂-CO-(CH₂)₇-COOEt) is a 1,3-dicarbonyl compound characterized by an active methylene group at the C2 position, flanked by a ketone and an ester. It also possesses a second ester group at the terminus of a long alkyl chain. This structure is primed for intramolecular cyclization.
The most common application is the Dieckmann Condensation , an intramolecular Claisen condensation, where a base abstracts a proton from an α-carbon, which then attacks the carbonyl of the other ester group to form a cyclic β-keto ester.[1][2] Given the structure of this compound, the most sterically and thermodynamically favorable reaction is the abstraction of a proton from the C4 position, with the resulting enolate attacking the C1 ester carbonyl to form a stable six-membered ring.
Caption: A typical experimental workflow for Knoevenagel condensation.
Conclusion: Strategic Reagent Selection
While this compound is a suitable substrate for specific intramolecular condensations, its utility is limited. A thorough understanding of the available alternatives allows for more strategic and efficient synthetic planning.
-
For intramolecular cyclizations , the choice between diethyl and dimethyl esters is largely one of practicality, with the dimethyl variant offering a slight theoretical edge in reactivity.
-
For building molecular frameworks via intermolecular condensations , classic reagents like Ethyl Acetoacetate and Diethyl Malonate provide robust, cost-effective, and versatile pathways to ketones and carboxylic acids, respectively.
-
For reactions demanding high efficiency under mild conditions, Meldrum's acid stands out as a superior reagent due to its exceptional acidity, often leading to higher yields and simpler purification protocols.
The ultimate choice of reagent should be guided by the specific functional groups desired in the final product, the required reaction conditions, and the overall synthetic strategy. By understanding the mechanistic underpinnings and reactivity profiles of each alternative, researchers can make informed decisions that enhance the elegance and efficiency of their synthetic endeavors.
References
- Young, K. H., Bullock, S. L., Melvin, D. M., & Spruill, C. L. (1979). Ethyl acetate as a substitute for diethyl ether in the formalin-ether sedimentation technique. Journal of Clinical Microbiology, 10(6), 852–853.
- Google Patents. (n.d.). Process for the preparation of 1,3-dicarbonyl compounds.
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl 2-(2-oxooctyl)undecanedioate. Retrieved from [Link]
-
Thieme E-Books. (n.d.). Synthesis by Aldol and Related Condensation Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Meldrum's acid. Retrieved from [Link]
-
IC-Unicamp. (n.d.). Meldrum's Acid. Retrieved from [Link]
-
Pearson. (n.d.). Draw the products of the following reactions: a. diethyl heptanedioate: (1) sodium ethoxide. Retrieved from [Link]
-
ResearchGate. (2025). Alternatives to N,N‐Diethyl‐2,4‐dimethoxybenzamide as a Precursor for the Synthesis of 6,8‐Dimethoxy‐3‐methyl‐3,4‐dihydro‐1H‐isochromen‐1‐one. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones. (n.d.). Retrieved from [Link]
-
ResearchGate. (2025). Ethyl acetate: A possible alternative for anaesthetizing insects. Retrieved from [Link]
-
Gunjal Industries. (2025). Best Meldrum Acid: Properties, Synthesis & Key Applications. Retrieved from [Link]
-
YouTube. (2018). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
YouTube. (2024). Retrosynthetic Analysis part 5 | 1 -3 dicarbonyl compounds with examples. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl acetoacetate. Retrieved from [Link]
-
Reactivity of 1,3-Dicarbonyl Compounds with Urea under Physiological Conditions. (n.d.). Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). An Organic Puzzle Using Meldrum's Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of β,β-substituted unsaturated keto esters by the Knoevenagel condensation reaction using the Lewis acids ZnCl2 or TiCl4. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl Acetoacetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Three component reactions of 1,3-dicarbonyl compounds, aldehydes and malononitrile in DESs. Retrieved from [Link]
-
JoVE. (2025). Aldol Condensation with β-Diesters. Retrieved from [Link]
-
ResearchGate. (2014). Can you suggest an alternative solvent (other than Ethyl acetate) to use in my work-up?. Retrieved from [Link]
-
MELDRUM'S ACID IN ORGANIC SYNTHESIS. (n.d.). Retrieved from [Link]
-
Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]
-
ACS Sustainable Chemistry & Engineering. (n.d.). Biosynthesis of α-Substituted β-Ketoesters via the Tandem Knoevenagel Condensation–Reduction Reaction Using a Single Enzyme. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
AK Lectures. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl 2,4-dimethylpentanedioate. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl 2-oxomalonate. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Validation of Diethyl 3-oxoundecanedioate Synthesis
For researchers, medicinal chemists, and professionals in drug development, the precise synthesis and rigorous validation of novel chemical entities are paramount. Diethyl 3-oxoundecanedioate, a β-keto ester, represents a versatile scaffold in organic synthesis, potentially serving as a precursor for various bioactive molecules and complex organic structures. Its synthesis, typically achieved through a Claisen condensation, requires meticulous purification and, most critically, unambiguous structural confirmation. This guide provides an in-depth, experience-driven comparison of spectroscopic methods for the validation of this compound, moving beyond mere procedural steps to elucidate the scientific rationale behind each technique.
The Synthetic Pathway: A Deliberate Choice of the Claisen Condensation
The synthesis of this compound is efficiently accomplished via a crossed Claisen condensation.[1][2] This reaction forms a carbon-carbon bond between two esters in the presence of a strong base, yielding a β-keto ester.[3][4] In this specific synthesis, we envision the reaction between diethyl pimelate and diethyl oxalate. The choice of diethyl oxalate is strategic; it cannot enolize, thus preventing self-condensation and promoting the desired crossed reaction.[3]
The mechanism, a cornerstone of organic chemistry, involves the deprotonation of the α-carbon of diethyl pimelate by a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the final product. The driving force for this reaction is the formation of a highly stabilized enolate of the resulting β-keto ester.[5]
Conclusion
The synthesis of this compound, a valuable synthetic intermediate, necessitates a robust and multi-pronged validation strategy. While the Claisen condensation provides a reliable synthetic route, only the synergistic application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry can provide the unequivocal structural proof required in a professional drug development and research environment. By understanding the underlying principles and expected outcomes of each technique, scientists can confidently verify the identity and purity of their synthesized compounds, ensuring the integrity of their subsequent research.
References
-
Western University. NMR Sample Preparation. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
Chemguide. interpreting C-13 NMR spectra. [Link]
-
Problems in Chemistry. Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube, 25 Jan. 2023. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. 29 Jan. 2023. [Link]
-
University College London. Sample Preparation. [Link]
-
University of York. Preparing an NMR sample. [Link]
-
University of California, Berkeley. NMR Sample Preparation. [Link]
-
PubChem. Diethyl 3-oxoheptanedioate. National Center for Biotechnology Information. [Link]
-
PubChem. Diethyl Oxalate. National Center for Biotechnology Information. [Link]
-
University of Oxford. Sample Preparation Protocol for Open Access Mass Spectrometers. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. 29 Jan. 2023. [Link]
-
NIST. Pentanedioic acid, 3-oxo-, diethyl ester. NIST Chemistry WebBook. [Link]
-
NIST. Diethyl dithiol oxalate. NIST Chemistry WebBook. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]
-
Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]
-
Med Crave. Principles of Organic Spectroscopy. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 29 Aug. 2023. [Link]
Sources
A Senior Application Scientist's Guide to Orthogonal Purity Confirmation of Diethyl 3-oxoundecanedioate
For researchers and professionals in drug development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. Diethyl 3-oxoundecanedioate, a β-keto ester, serves as a crucial building block in complex organic synthesis. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of a potential therapeutic agent. Relying on a single analytical method for purity assessment is a precarious approach, as any given technique has inherent biases and blind spots. This guide provides an in-depth comparison of orthogonal analytical methods, offering a robust, multi-faceted strategy to confidently ascertain the purity of this compound.
The Imperative of Orthogonality
In analytical chemistry, "orthogonal" methods are techniques that measure the same attribute—in this case, purity—based on fundamentally different scientific principles.[1][2][3] For instance, a separation based on a compound's boiling point (Gas Chromatography) is orthogonal to a separation based on its polarity (Reversed-Phase HPLC). The core principle is that impurities that might co-elute or be invisible to one method will likely be resolved and detected by a second, orthogonal technique.[4][5] This self-validating system of cross-checking minimizes the risk of overlooking contaminants and provides a much higher degree of confidence in the final purity value.[6]
Method 1: Chromatographic Techniques (Separation-Based Purity)
Chromatography is the cornerstone of purity analysis, separating the target compound from potential impurities. Employing two different chromatographic techniques provides a powerful orthogonal comparison.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Causality & Expertise: GC separates compounds based on their volatility and interaction with the column's stationary phase. For a high-boiling ester like this compound, GC is invaluable for detecting more volatile impurities. These often include residual solvents from synthesis (e.g., ethanol, benzene) or unreacted starting materials with lower boiling points. The Flame Ionization Detector (FID) provides excellent sensitivity for virtually all organic compounds, making it a robust quantitative tool.[7]
-
Sample Preparation: Accurately weigh ~20 mg of this compound and dissolve in 10 mL of a high-purity solvent (e.g., ethyl acetate). Use an internal standard (e.g., tetradecane) if precise quantification is required.
-
Instrumentation: A standard GC system equipped with an FID.
-
GC Conditions:
-
Column: DB-5 or equivalent (low-polarity 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injection: 1 µL, Split mode (e.g., 50:1 ratio).
-
Inlet Temperature: 280 °C (must be high enough to ensure rapid volatilization without thermal degradation).
-
Carrier Gas: Helium or Hydrogen, constant flow of ~1.2 mL/min.
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes. Ramp at 15 °C/min to 300 °C, hold for 10 minutes. This program allows for the elution of volatile solvents first, followed by the main compound and any higher-boiling impurities.
-
Detector Temperature: 320 °C.
-
-
Data Analysis: Calculate purity by the area percent method (Area of Main Peak / Total Area of All Peaks) x 100. Impurities are identified by their retention times relative to the main peak.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality & Expertise: RP-HPLC operates on a principle orthogonal to GC: separation by polarity.[8][9] Molecules partition between a nonpolar stationary phase (like C18) and a polar mobile phase. This technique excels at separating the target compound from non-volatile or thermally sensitive impurities, such as starting materials of different polarity (e.g., undecanedioic acid), by-products from side reactions (e.g., self-condensation products), or degradation products.[10] A Diode Array Detector (DAD) adds another layer of validation by providing UV spectra for each peak, which can help confirm peak purity and identity.
-
Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile. Dilute as needed to be within the linear range of the detector (~0.1 mg/mL).
-
Instrumentation: An HPLC system with a DAD or UV detector.
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) Water and (B) Acetonitrile.
-
Gradient Program: Start at 60% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 245 nm (for the β-keto chromophore).
-
-
Data Analysis: Calculate purity by area percent. The UV spectrum of the main peak should be checked for homogeneity across its width to ensure there are no co-eluting impurities.
Method 2: Spectroscopic Techniques (Structure-Based Purity)
Spectroscopic methods provide information based on the intrinsic molecular structure, offering a powerful orthogonal confirmation to separation-based techniques.
Quantitative Nuclear Magnetic Resonance (qNMR)
Causality & Expertise: NMR spectroscopy is a primary analytical method because the signal intensity is directly proportional to the number of atomic nuclei, independent of the chemical structure.[11][12] This allows for the direct, highly accurate quantification of the main compound against a certified internal standard without the need for a reference standard of the analyte itself.[6][13][14] It is exceptionally powerful for identifying and quantifying structural isomers or impurities that are difficult to separate chromatographically.
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into an NMR tube.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add to the same tube. The standard must have peaks that are resolved from the analyte peaks.
-
Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
-
Instrumentation: An NMR spectrometer (400 MHz or higher is recommended for better resolution).
-
Acquisition Parameters:
-
Experiment: Standard ¹H 1D experiment.
-
Relaxation Delay (d1): Set to a long delay (e.g., 30-60 seconds) to ensure all protons fully relax between scans. This is critical for accurate integration.
-
Number of Scans: 8 or 16 scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality & Expertise: FTIR is a rapid technique that confirms the presence of key functional groups and the absence of others.[15] For this compound, we expect to see strong absorptions for the ketone and ester carbonyls (C=O) and the ester C-O bonds.[16] The absence of a broad O-H stretch, for example, would confirm the lack of significant carboxylic acid or alcohol impurities. While not highly quantitative for purity, it serves as an excellent orthogonal identity check.
-
Sample Preparation: Place one drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory or between two NaCl plates.
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Analysis: Identify characteristic peaks.
Method 3: Mass Spectrometry (Mass-Based Purity)
Causality & Expertise: Mass Spectrometry (MS) provides the molecular weight of the analyte and its impurities.[18] When coupled with a chromatographic inlet (GC-MS or LC-MS), it is a definitive tool for identifying unknown peaks. The fragmentation pattern can provide structural clues about the impurities, such as the loss of an ethoxy group (-45 Da) or the characteristic fragmentation of the β-keto ester system.[19][20]
-
Instrumentation: A GC-MS system, using the same GC conditions as the GC-FID method described above.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Analysis:
-
Obtain the mass spectrum for the main chromatographic peak. Confirm its molecular ion (M⁺) corresponds to the molecular weight of this compound (C₁₅H₂₆O₅, MW = 286.36 g/mol ).
-
For any impurity peaks detected, analyze their mass spectra.
-
Look for the molecular ion to determine the impurity's molecular weight.
-
Analyze the fragmentation pattern to propose a structure. For example, an impurity with a molecular weight 28 Da higher might indicate a homolog with two extra -CH₂- groups.
-
Comparative Summary of Orthogonal Methods
| Method | Principle of Operation | Primary Impurities Detected | Quantitative Capability | Key Strengths & Causality |
| GC-FID | Volatility & Boiling Point | Residual solvents, volatile starting materials, by-products with different boiling points. | Excellent (with calibration) | High sensitivity for organic compounds; orthogonal to polarity-based separations. |
| RP-HPLC-DAD | Polarity | Non-volatile starting materials, higher molecular weight by-products, degradation products. | Excellent (with calibration) | Ideal for non-volatile/thermally labile compounds; DAD provides spectral purity data. |
| qNMR | Nuclear Spin in Magnetic Field | Structural isomers, impurities with different chemical structures, residual solvents. | Excellent (Primary Method) | Provides absolute purity without an analyte-specific standard; structurally definitive. |
| FTIR | Infrared Absorption | Impurities with different functional groups (e.g., -OH, -COOH). | Poor (primarily qualitative) | Fast, simple identity confirmation; confirms absence/presence of key functional groups. |
| GC/LC-MS | Mass-to-Charge Ratio | Virtually all separable impurities. | Semi-quantitative to Quantitative | Provides definitive molecular weight for unknown impurities; structural elucidation via fragmentation. |
Final Recommendation Workflow
For a comprehensive and self-validating purity assessment of this compound, a tiered approach is recommended.
By systematically applying these orthogonal techniques, researchers can move beyond a simple percentage on a certificate of analysis. They can build a comprehensive purity profile, understand the nature of any contaminants, and ensure the integrity of their research and development efforts. This rigorous, evidence-based approach is the hallmark of sound science and a prerequisite for successful drug development.
References
-
Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(40), 24665-24675. Retrieved from [Link]
-
Wähner, A. D., et al. (2021). Synthesis and Detection of BODIPY‐, Biotin‐, and F‐ Labeled Single‐Entity Dendritic Heparan Sulfate Mimetics. Chemistry – A European Journal, 27(1), 356-366. Retrieved from [Link]
-
Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
- Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Fluid Imaging Technologies. (2024). What is a Particle Analysis "Orthogonal Method"?. Retrieved from [Link]
-
Davies, S. R., et al. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 407(11), 3103-3113. Retrieved from [Link]
-
Li, M., et al. (2015). Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids. Journal of Chromatographic Science, 53(7), 1143-1149. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
University of Bristol. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Dong, M. W. (2009). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America, 27(4), 326-339. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). General mass fragmentation scheme of molecular ions [M]+ of di(n- and isononyl)cyclohexane-1,2-dicarboxylates. Retrieved from [Link]
-
ResearchGate. (2014). Fast GC-FID method for monitoring acidic and basic catalytic transesterification reactions in vegetable oils to methyl ester biodiesel preparation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
-
AOCS Lipid Library. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]
-
Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
-
LCGC North America. (2022). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. Retrieved from [Link]
-
News-Medical.Net. (2024). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
National Institute of Standards and Technology. (2023). Orthogonal Measurements. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]
-
MDPI. (2000). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Retrieved from [Link]
-
Energy & Fuels. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Retrieved from [Link]
-
Journal of Young Pharmacists. (2011). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
- Google Patents. (n.d.). WO2004089867A2 - Process for the preparation of dialkyl 3-oxoglutarates.
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]
-
YouTube. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
JEOL. (2022). qNMR - Quantitative Analysis by NMR. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl acetonedicarboxylate. Retrieved from [Link]
Sources
- 1. fluidimaging.com [fluidimaging.com]
- 2. news-medical.net [news-medical.net]
- 3. Orthogonal Measurements | NIST [nist.gov]
- 4. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. rssl.com [rssl.com]
- 12. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. mdpi.com [mdpi.com]
- 20. youtube.com [youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Diethyl 3-Oxoundecanedioate
For researchers, scientists, and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Diethyl 3-oxoundecanedioate, ensuring the protection of personnel and the environment. By understanding the chemical's characteristics and adhering to established best practices, we can mitigate risks and uphold the highest standards of laboratory safety.
Hazard Assessment and Profile
Table 1: Hazard Profile and Recommended Precautions for this compound
| Hazard Characteristic | Assessment | Recommended Precautions |
| Acute Toxicity (Oral) | Potentially harmful if swallowed. | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use. If swallowed, seek medical attention.[1] |
| Skin Corrosion/Irritation | May cause skin irritation. | Wear protective gloves and a lab coat. In case of contact, wash the affected area with soap and water. |
| Eye Damage/Irritation | May cause serious eye irritation. | Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes.[2] |
| Flammability | Likely combustible, but not highly flammable. | Keep away from open flames and high temperatures.[3] |
| Environmental Hazards | Data not available; assume potential for long-term adverse effects in the aquatic environment. | Avoid release to the environment. Dispose of as chemical waste.[4] |
Personal Protective Equipment (PPE)
The cornerstone of safe chemical handling is the consistent and correct use of Personal Protective Equipment. Before beginning any procedure involving this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.
-
Hand Protection: Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes must be worn to protect the skin.
-
Respiratory Protection: While not typically required under normal, well-ventilated conditions, a respirator may be necessary if aerosols are generated or if working in an area with poor ventilation.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
For Small Spills (<50 mL):
-
Alert Personnel: Notify others in the immediate vicinity of the spill.
-
Containment: Absorb the spill using an inert material such as vermiculite, sand, or a commercial spill absorbent.
-
Cleanup: Carefully scoop the absorbent material into a designated chemical waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Label the waste container and dispose of it as hazardous chemical waste.
For Large Spills (>50 mL):
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the affected area to contain any vapors.
-
Notify: Inform your laboratory supervisor and the institutional Environmental Health and Safety (EHS) office immediately.
-
Do Not Attempt to Clean: Allow trained emergency personnel to handle the cleanup of large spills.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
Step 1: Waste Collection and Segregation
-
Designated Container: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.
-
Compatibility: The container must be made of a material compatible with the chemical, such as high-density polyethylene (HDPE) or glass. Ensure the container has a secure, leak-proof cap.
-
Segregation: Do not mix this compound waste with incompatible materials. It should be stored separately from strong acids, bases, and oxidizing agents.
Step 2: Labeling the Waste Container
Proper labeling is a legal requirement and essential for safe handling and disposal. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The date when the first waste was added to the container.
Step 3: Storage of Waste
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (typically 12 months), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[5]
-
Follow Institutional Procedures: Adhere to all institutional guidelines for waste pickup requests and documentation.
Visualization of the Disposal Workflow
To further clarify the disposal process, the following diagram outlines the key decision points and actions.
Caption: Decision-making and procedural flow for the safe disposal of this compound.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. This proactive approach not only ensures regulatory compliance but also builds a foundation of trust in our shared commitment to safe scientific practice.
References
- TCI Chemicals. (2025, July 7). Safety Data Sheet: Diethyl Dodecanedioate.
- REG Marketing & Logistics Group, LLC. (2023, July 26). Safety Data Sheet: Fatty Acid Methyl Esters.
- KM Pharma Solution Private Limited. MSDS - Undecanedioic Acid Dimethyl Ester.
- Cayman Chemical. (2023, April 24). Safety Data Sheet: 15-keto Fluprostenol isopropyl ester.
- Thermo Fisher Scientific. Safety Data Sheet: Pentanedioic acid, 3-oxo-, diethyl ester.
- Santa Cruz Biotechnology. Safety Data Sheet: Oleic Acid ethyl ester.
- MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity.
- Sigma-Aldrich. (2025, June 26). Safety Data Sheet: Diethyl sebacate.
- MedChemExpress. (2025, March 6). Material Safety Data Sheet: Undecanedioic acid.
- Santa Cruz Biotechnology. Diethyl dodecanedioate.
- National Institutes of Health. Ketone ester effects on metabolism and transcription.
- TCI Chemicals. (2018, October 3). Safety Data Sheet: Diethyl Oxalacetate.
- Fisher Scientific. (2010, May 17). Safety Data Sheet: Undecanoic acid.
- Carl ROTH. (2022, September 21). Safety Data Sheet: Fatty acid methyl ester mixture.
- ChemDmart. Safety Data Sheet: Diethyl ethanedioate.
- Fisher Scientific. Safety Data Sheet: Diethyl 2-butynedioate.
- Cosmetic Ingredient Review. Amended Safety Assessment of Alkyl Esters as Used in Cosmetics.
- MedChemExpress. (2024, September 5). Safety Data Sheet: Undecanedioic acid.
- Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides.
- Sigma-Aldrich. (2025, October 7). Safety Data Sheet: [Product Name].
- U.S. Food and Drug Administration. (2024, May 24). Environmental Assessment.
- MedChemExpress. Product Data Sheet: Diethyl 3-oxopentanedioate.
- Cayman Chemical. (2025, November 18). Safety Data Sheet: Undecanoic Acid.
- AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
- Cole-Parmer. Material Safety Data Sheet: Diethyl oxalpropionate, 97%.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diethyl 3-oxoundecanedioate
Section 1: Hazard Assessment: The "Why" Behind the Protocol
Understanding the potential hazards is the cornerstone of effective PPE selection. Our protocol is derived from an analysis of related beta-keto esters, such as Diethyl 3-oxoglutarate, and general safety standards for organic esters used in a laboratory setting. The primary risks are associated with direct contact, inhalation of aerosols, and flammability.
Key Causality: Organic esters, while not typically acutely toxic, can act as irritants upon contact with skin and eyes. Their semi-volatile nature necessitates control of vapors or aerosols, and like many organic solvents, they are combustible. Therefore, our strategy is one of complete barrier protection to prevent any route of exposure.
| Hazard Category | Potential Risk | Rationale for Protection |
| Eye Contact | May cause serious eye irritation.[1] | The mucous membranes of the eyes are highly sensitive to chemical splashes. Direct contact can lead to significant pain and potential damage. |
| Skin Contact | Potential for skin irritation upon prolonged or repeated contact. | Although not classified as a primary skin irritant, esters can defat the skin, leading to dryness, cracking, and dermatitis. Intact skin is a robust barrier, and we must maintain its integrity. |
| Inhalation | Inhalation of mists or aerosols may cause respiratory tract irritation. | While the vapor pressure may be low, procedures that generate aerosols (e.g., heating, sonicating, vortexing) can introduce the substance into the respiratory system. |
| Ingestion | Harmful if swallowed.[1][2] | Accidental ingestion is a primary concern in a laboratory setting, often resulting from poor hygiene or contaminated hands. |
| Flammability | Combustible Liquid.[3] | The compound has a flash point that indicates it will burn if exposed to an ignition source at elevated temperatures.[3] |
Section 2: The Core PPE and Engineering Control Protocol
The foundation of laboratory safety is a multi-layered defense. PPE is the final, critical barrier between the researcher and the chemical, but it must be used in conjunction with proper engineering controls.
Engineering Controls: Your First and Best Defense
Before any PPE is selected, the work environment must be engineered for safety.
-
Chemical Fume Hood: All handling of Diethyl 3-oxoundecanedioate, including weighing, preparing solutions, and running reactions, must be conducted inside a certified chemical fume hood.[2] This is a non-negotiable control to prevent the inhalation of any vapors or aerosols that may be generated. The hood's airflow is the primary defense against respiratory exposure.
-
Emergency Equipment: Ensure unobstructed access to a safety shower and an eyewash station.[4] Verify their functionality as part of your regular laboratory checks.
Personal Protective Equipment (PPE) Selection: A Task-Based Approach
The specific PPE required is dictated by the task at hand. The following table outlines the minimum required protection.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Sample Prep | Chemical Splash Goggles | Nitrile Gloves (Single Pair) | Laboratory Coat | Not required in a fume hood |
| Solution Preparation | Chemical Splash Goggles & Face Shield | Nitrile Gloves (Double Pair Recommended) | Laboratory Coat & Chemical-Resistant Apron | Not required in a fume hood |
| Reaction Monitoring/Workup | Chemical Splash Goggles & Face Shield | Nitrile Gloves (Double Pair Recommended) | Laboratory Coat & Chemical-Resistant Apron | Not required in a fume hood |
| Large-Scale Transfers (>1L) | Chemical Splash Goggles & Face Shield | Butyl Rubber or Heavy-Duty Nitrile Gloves | Chemical-Resistant Apron over Laboratory Coat | Not required in a fume hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-Duty Nitrile or Butyl Rubber Gloves | Chemical-Resistant Coveralls or Suit | Air-Purifying Respirator (APR) with organic vapor cartridges (if outside fume hood) |
Causality Behind Selections:
-
Eye and Face Protection: Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes from any angle.[5] A face shield is added during tasks with a higher splash potential (e.g., transfers, workups) to protect the entire face.[6]
-
Hand Protection: Nitrile gloves provide excellent protection against incidental splashes of many common laboratory chemicals. Double-gloving is recommended for solution preparation and reaction workups to provide an additional layer of safety and allow for the clean removal of the outer glove if contamination occurs. For handling larger volumes or situations with prolonged contact potential, more robust gloves like butyl rubber should be considered, as esters can cause degradation of thinner nitrile gloves over time.[5]
-
Body Protection: A standard laboratory coat protects personal clothing and skin from minor spills.[7] A chemical-resistant apron made of polyethylene or a similar material should be worn over the lab coat during procedures with a significant splash risk.[7][8]
-
Respiratory Protection: When working within a fume hood, respiratory protection is not necessary. However, in the event of a large spill or a failure of engineering controls, an air-purifying respirator with organic vapor cartridges would be required. Use of such equipment must be part of a formal respiratory protection program that complies with OSHA 29 CFR 1910.134, including medical clearance and fit testing.
Section 3: Operational Plans: Ensuring Protocol Integrity
A protocol is only as effective as its execution. These procedural steps ensure that the selected PPE is used in a way that maximizes its protective capabilities.
Step-by-Step Donning and Doffing Procedure
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Laboratory Coat/Apron: Don your lab coat and any additional chemical apron.
-
Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if the task requires it.
-
Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out and enclosing the first glove. Dispose of them immediately in the designated chemical waste container.
-
Face Shield/Goggles: Remove your face shield (if used), followed by your goggles, handling them by the strap or sides.
-
Laboratory Coat/Apron: Remove your lab coat, folding the contaminated exterior inward, and hang it in its designated location or dispose of it if it is a single-use garment.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[9]
PPE Inspection and Maintenance
Your PPE is a self-validating system. Before each use, perform a quick inspection:
-
Gloves: Check for tears, punctures, or signs of degradation (swelling, discoloration).
-
Goggles/Face Shield: Ensure they are clean and that there are no cracks or other damage that could compromise their integrity.
-
Lab Coat/Apron: Check for significant contamination, tears, or broken fasteners.
Disposal of Contaminated PPE
Proper disposal prevents the spread of contamination.
-
Gloves: All used gloves must be disposed of in a designated, lined chemical waste container. Never dispose of them in the regular trash.
-
Disposable Lab Coats/Aprons: If grossly contaminated, these should be placed in the chemical waste container. For minor contamination, follow your institution's specific waste guidelines.
-
Reusable PPE: Clean goggles, face shields, and aprons according to manufacturer instructions and institutional policy after each use.
Visualization: PPE Decision Workflow
The following diagram illustrates the logical flow for selecting appropriate PPE based on the planned laboratory task.
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mcrsafety.com [mcrsafety.com]
- 6. support.hpe.com [support.hpe.com]
- 7. rshughes.com [rshughes.com]
- 8. osha.gov [osha.gov]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
